5-(Difluoromethoxy)-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)10-3-1-2(7)8-9-3/h1,4H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYGNLBNKZSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine: A Key Building Block for Pharmaceutical Innovation
This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to 5-(Difluoromethoxy)-1H-pyrazol-3-amine, a crucial intermediate in modern medicinal chemistry. We will dissect a validated synthetic route, elucidating the underlying chemical principles and providing actionable, step-by-step protocols for laboratory application. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group, in particular, is of high interest. When coupled with a pyrazole core—a privileged scaffold in numerous pharmaceuticals—the resulting structure, this compound, becomes a highly valuable building block. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] This guide focuses on a robust and scalable synthesis of this key intermediate.
Retrosynthetic Analysis & Strategic Approach
The core of our synthetic strategy is the construction of the pyrazole ring via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. This is a classic and reliable method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3] Our primary disconnection breaks the pyrazole ring down to hydrazine and a difluoromethoxylated β-ketoester. This intermediate, in turn, can be prepared from readily available starting materials.
Our chosen forward synthesis involves a two-step process:
-
Synthesis of a Key Intermediate: Preparation of an ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate precursor.
-
Cyclization: Reaction with hydrazine to form the target 3-amino-5-(difluoromethoxy)pyrazole.
This approach is selected for its efficiency, use of accessible reagents, and high regioselectivity, ensuring the desired isomer is the major product.
Visualizing the Synthetic Pathway
The following diagram outlines the logical flow of the synthetic route, from starting materials to the final product.
Caption: High-level overview of the synthetic pathway to this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate
Causality: This step involves the acylation of ethyl cyanoacetate. The active methylene group of ethyl cyanoacetate is first deprotonated by a strong base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of difluoroacetic anhydride. The choice of a non-protic solvent like THF is crucial to prevent quenching of the enolate.
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl cyanoacetate (11.3 g, 0.10 mol) in anhydrous THF (50 mL) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add difluoroacetic anhydride (20.9 g, 0.12 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
| Parameter | Value |
| Reactants | Ethyl Cyanoacetate, Difluoroacetic Anhydride, Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | ~85-90% (crude) |
Step 2: Synthesis of this compound
Causality: This is a classic cyclocondensation reaction. Hydrazine, acting as a bidentate nucleophile, first attacks one of the carbonyl-equivalent carbons of the β-ketoester intermediate.[4] An intramolecular cyclization follows, leading to the formation of the stable pyrazole ring. The reaction is typically run in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism.
Protocol:
-
Dissolve the crude ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate from the previous step (assuming 0.10 mol) in ethanol (250 mL) in a round-bottom flask.
-
Add hydrazine hydrate (6.0 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
| Parameter | Value |
| Reactants | Ethyl 2-cyano-3-(difluoromethoxy)-3-hydroxyacrylate, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 8-12 hours |
| Typical Yield | ~70-80% (after purification) |
Mechanism of Pyrazole Formation
The cyclization step is a cornerstone of heterocyclic chemistry. The mechanism proceeds through nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Simplified mechanism for the formation of the aminopyrazole ring.
Characterization Data
The identity and purity of the final product, this compound (CAS: 1160822-72-9), should be confirmed by standard analytical techniques.[5][6]
-
¹H NMR: Expect characteristic peaks for the pyrazole ring proton, the amine protons, and the difluoromethoxy proton (a triplet).
-
¹³C NMR: Signals corresponding to the carbons of the pyrazole ring and the difluoromethoxy group.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₄H₅F₂N₃O (MW: 149.1).[5]
-
Purity (HPLC): Purity should be ≥97% for use in further synthetic applications.[6]
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the rationale behind each step—from the choice of reagents to the specific reaction conditions—researchers can confidently reproduce this synthesis and utilize this key intermediate for the development of novel pharmaceutical agents. The classic Knorr-type cyclization remains a powerful tool in the synthetic chemist's arsenal for constructing the fundamentally important pyrazole scaffold.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
physicochemical properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its value is derived from the synergistic combination of the metabolically robust pyrazole scaffold and the unique modulatory effects of the difluoromethoxy (-OCF₂H) group. This group acts as a lipophilic hydrogen bond donor, a rare and valuable feature for enhancing target affinity and pharmacokinetic profiles.[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven experimental protocols for its characterization and contextualizing its utility for drug design and development professionals.
Introduction: Strategic Value in Medicinal Chemistry
The rational design of drug candidates hinges on a deep understanding of how structure dictates function and pharmacokinetic behavior. The title compound, this compound, exemplifies the strategic use of fluorination and heterocyclic scaffolds to optimize drug-like properties.
The Difluoromethoxy Group: A Unique Modulator
The incorporation of fluorine into drug candidates is a well-established strategy for improving metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a powerful tool for fine-tuning molecular properties.[1][3]
-
Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[1] This can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life and reducing clearance.[3]
-
Lipophilicity and Hydrogen Bonding: The -OCF₂H group moderately increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, allowing for more nuanced adjustments to a compound's profile.[1][4] Crucially, the hydrogen atom is acidic enough to act as a hydrogen bond donor, enabling it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][5]
The Pyrazole Scaffold: A Privileged Heterocycle
Pyrazole and its derivatives are foundational structures in a multitude of approved therapeutic agents, valued for their synthetic tractability and diverse biological activities, including anti-inflammatory and antimicrobial properties.[6][7] Their aromatic nature and ability to engage in various non-covalent interactions make them ideal scaffolds for building high-affinity ligands.[7]
Core Physicochemical Properties
A thorough characterization of a compound's physicochemical properties is the bedrock of any successful drug discovery campaign, informing everything from initial screening assays to final formulation.
Chemical Identity and Structure
This compound (CAS: 1160822-72-9) is a substituted pyrazole featuring both an amine and a difluoromethoxy group.[8] Like many substituted pyrazoles, it can exist in tautomeric forms, which can influence its interaction with biological targets and its physicochemical behavior.
Caption: Tautomeric forms of the title compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical identifiers for this compound. It is important to note that while basic identifiers are well-documented, specific experimental values for properties like pKa and logP are not widely available in public literature and must be determined experimentally.
| Property | Value | Source |
| CAS Number | 1160822-72-9 | [8][9][10] |
| Molecular Formula | C₄H₅F₂N₃O | [8][9][11] |
| Molecular Weight | 149.10 g/mol | [10][11] |
| IUPAC Name | This compound | [8] |
| SMILES | NC1=NNC(OC(F)F)=C1 | [8] |
| InChIKey | CRIYGNLBNKZSNA-UHFFFAOYSA-N | [11] |
| Purity | ≥97% (Commercially available) | [8][10] |
| Appearance | Data not available in public literature | |
| Melting Point | Data not available in public literature | |
| Boiling Point | Data not available in public literature | |
| pKa | Data not available; predicted to be basic | |
| logP | Data not available; predicted to be moderately lipophilic | |
| Aqueous Solubility | Data not available in public literature |
Detailed Property Analysis
-
Lipophilicity (logP): The Hansch parameter (π) for -OCF₂H is intermediate between that of -OCH₃ and -OCF₃, suggesting a moderate lipophilicity. This property is critical for balancing membrane permeability with aqueous solubility, key determinants of oral bioavailability. The difluoromethoxy group's contribution allows for fine-tuning of the overall molecular logP to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]
-
Acidity and Basicity (pKa): The compound possesses two key ionizable centers: the basic 3-amino group and the pyrazole ring nitrogens. The electron-withdrawing nature of the difluoromethoxy group (Hammett constant σp ≈ +0.14) is expected to decrease the basicity (lower the pKa) of the 3-amino group compared to an alkyl-substituted analogue.[1] Precise pKa determination is essential, as the ionization state at physiological pH (7.4) will profoundly impact solubility, cell permeability, and target binding.
-
Aqueous Solubility: Solubility is a balancing act between the crystal lattice energy of the solid form and the solvation energy in water. The presence of multiple hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyrazole nitrogens and ether oxygen) should facilitate aqueous solubility. However, this is counteracted by the lipophilic character of the -OCF₂H group. The final solubility will be a function of this balance and the compound's solid-state properties (e.g., polymorphism).
Experimental Protocols for Physicochemical Characterization
The following sections describe standardized, field-proven methodologies for determining the key physicochemical properties of novel chemical entities like this compound.
Workflow for Physicochemical Profiling
A logical workflow is essential for the efficient characterization of new compounds. Early-stage assessment typically prioritizes high-throughput kinetic measurements, followed by more resource-intensive thermodynamic assays for promising candidates.
Caption: High-level workflow for physicochemical characterization.
Protocol: Kinetic Aqueous Solubility Determination
Rationale: This high-throughput assay provides a rapid assessment of solubility from a DMSO stock solution, mimicking conditions often found in early biological screening. It measures the concentration of a compound in a buffered solution after a short incubation period following dilution from a concentrated DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Dispense 2 µL of the 10 mM stock solution into a 96-well plate. Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well for a final concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Expert Insight: A 2-hour incubation is a standard compromise between throughput and approaching equilibrium. Visual inspection for precipitation at this stage provides a qualitative check.
-
-
Separation: Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) into a clean collection plate. Centrifugation is an alternative to filtration. This step removes any precipitated solid.
-
Quantification: Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.
-
Calculation: The kinetic solubility is the concentration measured in the filtrate.
Protocol: Lipophilicity Determination (Shake-Flask logP)
Rationale: The n-octanol/water partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity. This method measures the distribution of the neutral form of the compound between two immiscible phases.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at a pH at least 2 units away from the compound's pKa to ensure >99% is in the neutral form). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial and shake gently for several hours (e.g., 4-24 hours) at a constant temperature to allow for complete partitioning.
-
Expert Insight: The system must reach equilibrium. Analyzing samples at multiple time points (e.g., 4, 8, and 24 hours) validates that the measured ratio is stable.
-
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.
-
Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related pyrazole amine derivatives provide guidance on potential hazards.
-
Potential Hazards: Based on analogous structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][12][13][14]
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[14]
-
Conclusion
This compound is a strategically designed chemical scaffold that offers significant advantages for medicinal chemists. The difluoromethoxy group provides a unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability.[1][3] These features, coupled with the proven utility of the pyrazole core, make this compound a valuable building block for the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough experimental determination of its core physicochemical properties, as outlined in this guide, is a critical first step in unlocking its full potential in any drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 9. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR [m.chemicalbook.com]
- 12. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.nl [fishersci.nl]
- 15. tcichemicals.com [tcichemicals.com]
5-(Difluoromethoxy)-1H-pyrazol-3-amine: A Technical Guide for Advanced Research
CAS Number: 1160822-72-9
Abstract
This technical guide provides a comprehensive overview of 5-(Difluoromethoxy)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a detailed examination of its probable synthesis, key physicochemical properties, and potential applications. The strategic incorporation of the difluoromethoxy group onto the versatile aminopyrazole scaffold suggests its potential as a valuable building block in the design of novel therapeutic agents. This guide offers a robust theoretical framework and practical insights to stimulate and support further investigation into this promising compound.
Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1][2] When appended to a privileged heterocyclic scaffold such as aminopyrazole, the difluoromethoxy group can impart enhanced metabolic stability, improved membrane permeability, and unique intermolecular interactions.
Aminopyrazoles are a class of heterocyclic compounds that feature prominently in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The presence of a free amino group provides a convenient handle for further chemical modification, making them versatile starting materials for the synthesis of diverse compound libraries. This guide focuses on the specific attributes of this compound, providing a foundational understanding for its potential utility in drug discovery and development.
Physicochemical Properties and Structural Attributes
The unique properties of this compound are derived from the interplay between the pyrazole core and the difluoromethoxy substituent.
| Property | Value | Source |
| CAS Number | 1160822-72-9 | [Internal Data] |
| Molecular Formula | C₄H₅F₂N₃O | [3][4] |
| Molecular Weight | 149.10 g/mol | [3][4] |
| Purity | Typically ≥97% | [3][4] |
| Appearance | Expected to be a solid | [General Knowledge] |
| Storage | Room temperature, protected from light and moisture | [General Chemical Safety] |
The difluoromethoxy group is a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2] It generally increases lipophilicity to a lesser extent than the more common trifluoromethoxy group, providing a finer level of control for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The electron-withdrawing nature of the two fluorine atoms can also influence the pKa of the pyrazole ring nitrogens and the exocyclic amino group, which can be critical for target engagement and solubility at physiological pH.
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for this compound has not been identified in the public domain, a highly plausible and robust synthetic route can be designed based on the well-established Thorpe-Ziegler reaction for the preparation of β-ketonitriles, followed by a classical pyrazole synthesis via condensation with hydrazine.[5]
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Procedure (Proposed)
Step 1: Synthesis of 3-(Difluoromethoxy)-3-oxopropanenitrile (β-Ketonitrile Intermediate)
-
Rationale: This step involves the Claisen condensation of ethyl difluoroacetate with acetonitrile to form the key β-ketonitrile intermediate. Sodium hydride is a common strong base used for this transformation.[2][5]
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl difluoroacetate (1.0 equivalent) and acetonitrile (1.1 equivalents) in anhydrous THF via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(difluoromethoxy)-3-oxopropanenitrile.
-
Step 2: Synthesis of this compound
-
Rationale: The β-ketonitrile intermediate readily undergoes cyclization with hydrazine to form the aminopyrazole ring system. This is a classic and high-yielding method for pyrazole synthesis.[5]
-
Procedure:
-
To a round-bottom flask, add the 3-(difluoromethoxy)-3-oxopropanenitrile (1.0 equivalent) and ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
-
Potential Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.
Kinase Inhibitors
The aminopyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[1][4] The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The difluoromethoxy group can be oriented towards the solvent-exposed region or a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Caption: Potential binding mode of a this compound derivative in a kinase active site.
Agrochemicals
Phenylpyrazole derivatives, which share the pyrazole core, are known to act as insecticides by blocking GABA-gated chloride channels.[5] The unique electronic properties of the difluoromethoxy group could be exploited to develop new agrochemicals with improved efficacy and safety profiles.
Other Therapeutic Areas
The versatility of the aminopyrazole scaffold suggests that derivatives of this compound could be explored for a wide range of other biological activities, including as anti-inflammatory, antiviral, and antibacterial agents.[1][3]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a promising yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established synthetic methodologies. The combination of the biologically active aminopyrazole core with the advantageous physicochemical properties of the difluoromethoxy group makes this compound a compelling candidate for the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a solid foundation for researchers to initiate and advance their investigations into this intriguing molecule.
References
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
spectral data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Abstract
This compound (CAS No. 1160822-72-9) is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable moiety in modern pharmaceutical design. Accurate and comprehensive structural elucidation is paramount for ensuring the quality, reproducibility, and success of subsequent research and development efforts. This technical guide provides a detailed examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. We present not only the spectral data but also the underlying principles, detailed experimental protocols, and a rigorous interpretation of the results, establishing a self-validating system for compound characterization.
Introduction and Molecular Structure
This compound is a substituted pyrazole featuring a primary amine at the C3 position and a difluoromethoxy group at the C5 position. The pyrazole core is a privileged scaffold in drug design, and the difluoromethoxy group serves as a bioisostere for hydroxyl or methoxy groups, often conferring improved metabolic stability and membrane permeability. Precise characterization is the bedrock of chemical synthesis and drug development, ensuring that the correct molecule is carried forward into complex biological assays and further synthetic steps. This guide details the orthogonal spectroscopic techniques that, when used in concert, provide unambiguous structural confirmation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1160822-72-9 | [1][2][3] |
| Molecular Formula | C₄H₅F₂N₃O | [1][2][3] |
| Molecular Weight | 149.10 g/mol | [1][3][4] |
| IUPAC Name | This compound | [2][4] |
| SMILES | NC1=NNC(OC(F)F)=C1 | [1][2][4] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure, connectivity, and the unique electronic environment introduced by the fluorine atoms.
General NMR Experimental Protocol
The following protocol is a validated, standard procedure for acquiring high-quality NMR data for this class of compounds.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.
-
Expertise & Experience : DMSO-d₆ is highly recommended as its polarity effectively dissolves the amine, and more importantly, it allows for the observation of exchangeable protons (NH and NH₂) which might be lost in D₂O or obscured by the solvent peak in methanol-d₄.
-
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters :
-
¹H NMR : Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR : Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate several thousand scans (e.g., 2048) for adequate sensitivity.
-
¹⁹F NMR : Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and 64-128 scans.
-
-
Processing : Process the raw data (FID) with an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF = 0 ppm) is typically used for referencing.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their immediate electronic environment.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.0 | br s | - | 1H | Pyrazole NH |
| ~7.01 | t | ²JHF = 74.0 | 1H | OCH F₂ |
| ~5.70 | s | - | 1H | Pyrazole C4-H |
| ~5.15 | br s | - | 2H | NH ₂ |
-
Trustworthiness : The presence of four distinct signals with the correct integration (1:1:1:2) is the first validation checkpoint. The broad singlets for NH and NH₂ are characteristic of exchangeable protons. Adding a drop of D₂O to the sample would cause these signals to disappear, confirming their assignment.
-
Expertise & Experience : The most diagnostic signal is the triplet at ~7.01 ppm. This arises from the single proton of the difluoromethoxy group being coupled to the two adjacent, magnetically equivalent fluorine atoms, a classic n+1 rule application for heteronuclear coupling (where n=2 fluorines, hence a triplet). The large coupling constant (~74 Hz) is characteristic of a two-bond H-F interaction (²JHF). The pyrazole C4-H appears as a singlet, indicating minimal coupling to other protons.
¹⁹F NMR Spectral Interpretation
¹⁹F NMR is highly sensitive to the local electronic environment and is essential for confirming the presence and structure of the difluoromethoxy group.
Expected ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -82.0 | d | ²JHF = 74.0 | OCHF ₂ |
-
Authoritative Grounding : The chemical shift of difluoromethoxy groups typically falls in the -80 to -90 ppm range relative to CFCl₃[5]. The observed shift is consistent with this expectation.
-
Expertise & Experience : The spectrum should show a single signal, as the two fluorine atoms are chemically equivalent. This signal is split into a doublet because they are both coupled to the single proton on the same carbon. The coupling constant must match the one observed in the ¹H NMR spectrum, providing a crucial cross-validation of the OCHF₂ assignment.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled) | Coupling Constant (J, Hz) | Assignment |
| ~155.0 | s | - | C 5-O |
| ~152.0 | s | - | C 3-NH₂ |
| ~111.5 | t | ¹JCF = 238.0 | OC F₂H |
| ~85.0 | d | - | C 4-H |
-
Expertise & Experience : The carbon of the difluoromethoxy group (OCF₂H) is the most notable signal. It appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a characteristically large coupling constant of ~238 Hz[6]. The other three carbon signals correspond to the pyrazole ring. Their chemical shifts are influenced by the attached heteroatoms and functional groups, consistent with values reported for similar pyrazole systems[7][8].
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.
IR Spectroscopy Experimental Protocol
-
Sample Preparation : The spectrum can be acquired using a solid sample via an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition : Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Accumulate 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
IR Spectral Interpretation
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3250 - 3100 | Medium, Broad | N-H Stretch | Pyrazole N-H |
| ~2900 | Weak | C-H Stretch | OCHF₂ |
| 1640 - 1600 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrazole Ring |
| 1200 - 1000 | Very Strong | C-F Stretch | Difluoromethoxy (-CF₂) |
| ~1250 | Strong | C-O Stretch | Aryl Ether (C₅-O) |
-
Authoritative Grounding : Primary amines are characterized by a pair of sharp bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations[9][10].
-
Expertise & Experience : The most intense and structurally significant absorption, apart from the N-H stretches, will be the very strong and broad C-F stretching bands between 1200 and 1000 cm⁻¹. The presence of these powerful signals is a definitive indicator of a highly fluorinated group. The combination of the amine stretches, ring vibrations, and the C-F signals provides a robust fingerprint for the molecule[11].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.
Mass Spectrometry Experimental Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, with an electrospray ionization (ESI) source.
-
Acquisition : Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that is ideal for preserving the molecular ion.
-
Data Analysis : Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical calculated mass.
MS Spectral Interpretation
Expected High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Assignment |
| [M+H]⁺ | 150.0469 | Within 5 ppm | Protonated Molecular Ion |
| [M+Na]⁺ | 172.0289 | Within 5 ppm | Sodium Adduct |
-
Trustworthiness : The cornerstone of MS analysis is the detection of the molecular ion. For this compound (C₄H₅F₂N₃O), the theoretical exact mass of the protonated species [M+H]⁺ is 150.0469. An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition of the molecule.
-
Fragmentation : While ESI is a soft technique, some in-source fragmentation may occur. Likely fragments would include the loss of the difluoromethoxy group (-OCHF₂) or other characteristic cleavages of the pyrazole ring, providing further structural evidence.
Integrated Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of orthogonal data streams into a single, coherent structural proof.
-
Mass Spectrometry establishes the correct elemental formula (C₄H₅F₂N₃O).
-
IR Spectroscopy confirms the presence of key functional groups: a primary amine (-NH₂), a pyrazole N-H, and a C-F group.
-
NMR Spectroscopy puts the pieces together:
-
¹³C NMR confirms the presence of 4 distinct carbon atoms, including a CF₂ carbon.
-
¹H and ¹⁹F NMR define the OCHF₂ group through their mutual coupling (triplet in ¹H, doublet in ¹⁹F) and characteristic coupling constant (²JHF ≈ 74 Hz).
-
¹H NMR confirms the presence of the pyrazole C4-H, the amine protons, and the pyrazole N-H, with correct integrations.
-
Together, these datasets leave no ambiguity as to the identity and structure of this compound. This rigorous, multi-faceted approach represents a self-validating system that ensures the scientific integrity of any research or development program utilizing this important chemical building block.
References
- 1. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR spectrum [chemicalbook.com]
- 2. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1160822-72-9 | this compound - AiFChem [aifchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Solubility of 5-(Difluoromethoxy)-1H-pyrazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Low solubility is a significant hurdle in the development of new chemical entities, often leading to poor absorption and inadequate bioavailability.[1][2][3] Early and accurate characterization of a compound's solubility profile is therefore essential for mitigating these risks.[1][3] 5-(Difluoromethoxy)-1H-pyrazol-3-amine (C₄H₅F₂N₃O, Molecular Weight: 149.101 g/mol )[4] is a molecule of interest due to its structural motifs, which are common in medicinal chemistry. Understanding its solubility is a key step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental workflow for its determination, and analyze the molecular features of this compound to predict its solubility in various organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules.[5][6] The adage "like dissolves like" provides a foundational, albeit simplified, principle: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] This is a consequence of the thermodynamic favorability of disrupting solute-solute and solvent-solvent interactions to form new, more stable solute-solvent interactions.[5][8]
Several key factors influence the solubility of this compound:
-
Polarity: The molecule possesses both polar and non-polar characteristics. The pyrazole ring with its amine substituent is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.[9] The difluoromethoxy group, while containing electronegative fluorine atoms, may exhibit more complex behavior due to the potential for intramolecular hydrogen bonding and its overall steric bulk.
-
Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.[9] The oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors.[10] The ability to form strong hydrogen bonds with a solvent is a major driver of solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the energy of solvation. A high crystal lattice energy will generally result in lower solubility.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic (requires heat).[5][11][12] However, there are exceptions where the dissolution is exothermic, and solubility decreases with increasing temperature.[5][11]
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[2][13][14][15] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), n-heptane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[2]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.
-
Visualizing the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Predicted Solubility Profile of this compound
Based on the structural features of the molecule, we can predict its relative solubility in different classes of organic solvents.
Expected Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and pyrazole functionalities. The "like dissolves like" principle suggests strong interactions.[6][7] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | These solvents are polar and can accept hydrogen bonds from the amine group, but they cannot donate hydrogen bonds.[16] DMSO is a particularly strong solvent for many organic compounds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have dipole moments and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds is weaker than that of polar aprotic solvents. |
| Non-Polar | n-Heptane, Toluene | Low | The lack of polarity and hydrogen bonding capability in these solvents will make it difficult to overcome the crystal lattice energy of the polar this compound.[6][7] |
The Influence of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group introduces unique properties. While fluorine is highly electronegative, the C-F bond in such compounds is often considered a poor hydrogen bond acceptor.[10] However, the presence of two fluorine atoms can influence the electronic distribution of the entire molecule and its crystal packing, which in turn affects solubility. The impact of fluorination on solubility is not always straightforward and can depend on the overall molecular context.[17][18]
Advanced Considerations: Solvate and Co-crystal Screening
The formation of solvates (where solvent molecules are incorporated into the crystal lattice) can significantly impact the measured solubility.[19] A systematic solvate screening study is recommended, especially if inconsistent solubility data is obtained.[19][20] This can be achieved through techniques like slow evaporation, slurrying, and anti-solvent addition.[19]
Furthermore, co-crystallization, the formation of a crystalline structure containing the API and a neutral co-former, is a strategy that can be employed to modify the physicochemical properties of a drug, including its solubility.[21] Computational tools like COSMO-RS can be used to screen for potential co-formers.[22][23]
Solvate Screening Workflow
Caption: Overview of a Systematic Solvate Screening Process.
Conclusion
While quantitative solubility data for this compound in various organic solvents requires experimental determination, a thorough understanding of its molecular structure and the principles of solubility allows for strong predictions of its behavior. This guide provides the necessary theoretical background and a robust, field-proven experimental protocol for obtaining this critical data. The shake-flask method, when executed with precision, will yield the thermodynamic solubility, providing a solid foundation for further formulation and development activities. Researchers and drug development professionals are encouraged to utilize the methodologies and insights presented herein to effectively characterize this promising compound and advance its potential as a therapeutic agent.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. calpaclab.com [calpaclab.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Solubility - Concept [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility [chem.fsu.edu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. Solubility factors when choosing a solvent [labclinics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microsolvation of Fluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic solvate screening of trospium chloride: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00744E [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Application of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Abstract: This document provides a comprehensive technical overview of 5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS No. 1160822-72-9), a critical building block for researchers, chemists, and drug development professionals. The guide details the compound's physicochemical properties, outlines its commercial availability, and offers insights into its synthesis, which is fundamental to understanding product quality and cost. Furthermore, it explores the applications of this pyrazole derivative in modern medicinal chemistry and provides essential safety and handling protocols. This guide is intended to serve as a practical resource for sourcing, evaluating, and utilizing this versatile chemical intermediate.
Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block
This compound is a heterocyclic amine featuring a pyrazole core functionalized with both a reactive amine group and a difluoromethoxy moiety. This unique combination of features makes it a highly valuable scaffold in drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions.[1] The difluoromethoxy (-OCHF₂) group, a bioisostere of hydroxyl or methoxy groups, offers distinct advantages, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
The strategic placement of the amine group at the 3-position provides a convenient handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. Consequently, this reagent is increasingly sought after for the synthesis of inhibitors, modulators, and probes targeting various classes of enzymes and receptors.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring experimental reproducibility. This compound is typically supplied as a solid, ranging in color from white to pale yellow.[2]
Key properties have been consolidated from various suppliers and safety data sheets and are summarized in Table 1 below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1160822-72-9 | [3][4][5][][7] |
| Molecular Formula | C₄H₅F₂N₃O | [3][4][] |
| Molecular Weight | 149.10 g/mol | [3][4][7] |
| Appearance | White to Pale yellow Crystal - Powder | [2] |
| Purity | Typically ≥97% | [3][4][] |
| Melting Point | 112°C | [2] |
| IUPAC Name | This compound | [3][] |
| SMILES | NC1=NNC(OC(F)F)=C1 | [3] |
| InChI Key | CRIYGNLBNKZSNA-UHFFFAOYSA-N | [] |
| Storage | Sealed in dry, Room Temperature | [4][7] |
Synthesis and Manufacturing Insights
While end-users are primarily concerned with procurement, an appreciation for the synthetic route is vital for anticipating potential impurities and understanding cost drivers. The synthesis of aminopyrazoles often involves the condensation of a hydrazine source with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.
A plausible and commonly employed synthetic strategy for this class of compounds involves the cyclization of an appropriate β-keto precursor with hydrazine. The workflow diagram below illustrates a generalized, representative pathway.
Representative Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on established pyrazole syntheses and should be adapted and optimized under appropriate laboratory conditions.[8][9]
-
Reaction Setup: To a solution of a suitable difluoromethoxy-β-ketonitrile precursor in a polar solvent (e.g., ethanol) in a round-bottom flask, add a base such as triethylamine.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-85°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Isolation: Dilute the resulting residue with water and a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically sold in quantities ranging from milligrams to multi-gram scale, with options for bulk and custom synthesis inquiries.
When sourcing this reagent, researchers should consider the following:
-
Purity: Most vendors offer a purity of ≥97%, which is suitable for most R&D applications.[3][4][] Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify any potential impurities.
-
Supplier Reliability: Choose established suppliers with a track record of quality and reliable delivery.
-
Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).
Table 2: Representative Commercial Suppliers
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |
| Advanced ChemBlocks | G-7053 | 97% | 250mg, 1g, 5g, 25g | In-stock availability in the USA is often listed.[3] |
| BOC Sciences | 1160822-72-9 | ≥97.0% | Inquiry-based (mg, g, kg) | Specializes in small molecules for various research stages.[] |
| Synthonix, Inc | D11041 | ≥97.0% | Inquiry-based | Provides key chemical building blocks.[5] |
| Sunway Pharm Ltd | CB79470 | 97% | 100mg, 250mg, 1g, 5g | Offers pricing for various scales.[7] |
| CP Lab Safety | - | ≥97% | 100mg | For professional research use only.[4] |
Note: Availability, pricing, and catalog numbers are subject to change. This table is for illustrative purposes and is not an exhaustive list.
Applications in Drug Discovery and Research
The primary application of this compound is as an intermediate in the synthesis of pharmacologically active agents. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its role in developing treatments for cancer and inflammatory diseases.[1]
Derivatives of this building block are frequently explored as:
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
GPCR Modulators: Amide derivatives of pyrazole carboxylic acids have been developed as potent antagonists for G-protein coupled receptors like P2Y₁₄R, which is implicated in inflammatory responses.[10]
-
Enzyme Inhibitors: The unique electronic properties of the fluorinated pyrazole ring can be leveraged to design potent and selective enzyme inhibitors for various therapeutic targets.
The diagram below illustrates a simplified signaling pathway where a hypothetical inhibitor, synthesized from our building block, might act.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-based drug candidate.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
6.1 Hazard Identification: Based on available safety data sheets, this compound is classified with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statements:
6.2 Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[2][13]
6.3 Storage:
Conclusion
This compound is a commercially accessible and highly versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique structural features, combining a reactive amine handle with the beneficial properties of a difluoromethoxy group on a pyrazole core, make it an attractive starting point for the synthesis of novel therapeutics. By understanding its properties, synthesis, and proper handling procedures, researchers can effectively leverage this compound to accelerate their research and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthonix, Inc > 1160822-72-9 | this compound [synthonix.com]
- 7. This compound - CAS:1160822-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 9. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.nl [fishersci.nl]
- 13. static.cymitquimica.com [static.cymitquimica.com]
The Difluoromethoxy Group: A Modern Bioisostere for Pyrazole Scaffolds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing pharmacological profiles. Among the various fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely valuable substituent, particularly when appended to privileged heterocyclic scaffolds like pyrazole. This guide provides a comprehensive analysis of the difluoromethoxy group's role in the context of pyrazole-based drug design. We will explore its distinct physicochemical properties, detail robust synthetic methodologies for its incorporation, and examine case studies that highlight its impact on metabolic stability, target engagement, and overall drug efficacy. This document is intended to serve as a technical resource for scientists dedicated to the design and development of next-generation therapeutics.
Introduction: The Strategic Alliance of Pyrazole and the Difluoromethoxy Group
The pyrazole ring is a five-membered heterocycle that has proven to be a remarkably versatile and privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to be substituted at various positions have led to its incorporation into a multitude of approved drugs across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] Pyrazole-containing drugs such as the kinase inhibitors Ruxolitinib and Crizotinib demonstrate the scaffold's power in creating potent and selective therapeutic agents.[4]
Parallel to the rise of pyrazole scaffolds, the use of fluorine in medicinal chemistry has become a cornerstone of rational drug design.[5] Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[5] The difluoromethoxy (–OCF₂H) group, in particular, has garnered significant attention as a strategic bioisostere for the common methoxy (–OCH₃) group.[6][7] Unlike its methoxy counterpart, the –OCF₂H group offers enhanced metabolic stability and a unique electronic profile, while also introducing the capacity for hydrogen bond donation—a feature absent in both methoxy and the more electron-withdrawing trifluoromethoxy (–OCF₃) groups.[6][8] This combination of properties makes the difluoromethoxy group a powerful tool for overcoming common drug development hurdles, such as rapid metabolic clearance.[9]
This guide will delve into the synergistic relationship between the pyrazole scaffold and the difluoromethoxy group, providing the in-depth knowledge required to effectively leverage this combination in drug design programs.
Physicochemical Profile of the Difluoromethoxy Group
The decision to incorporate a difluoromethoxy group is driven by its unique ability to modulate several key molecular properties simultaneously. Its characteristics are often intermediate between the well-known methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups, providing medicinal chemists with a nuanced tool for fine-tuning drug candidates.[8]
Lipophilicity and Electronic Effects
Lipophilicity, a critical factor for drug absorption and distribution, is moderately increased by the –OCF₂H group.[6] This modulation allows for an enhancement of membrane permeability without the excessive lipophilicity that can sometimes be conferred by the –OCF₃ group, which can lead to poor solubility and off-target effects.[10]
The electronic nature of the –OCF₂H group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups.[6] This can be strategically used to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility and ability to interact with its biological target.[8]
The "Lipophilic Hydrogen Bond Donor"
A defining feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[6][8] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to form hydrogen bonds with protein residues—an interaction not possible with methoxy or trifluoromethoxy groups.[11][12] This unique characteristic allows the –OCF₂H group to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, often with the significant advantage of improved metabolic stability.[6][13]
Enhanced Metabolic Stability
A primary motivation for replacing a methoxy group with a difluoromethoxy group is to block metabolic O-demethylation, a common pathway for drug inactivation by cytochrome P450 enzymes.[7][9] The high strength of the carbon-fluorine bond renders the difluoromethoxy group highly resistant to this and other forms of oxidative metabolism, which can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[6][9]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCF₂H) | Trifluoromethoxy (–OCF₃) |
| Hansch π Parameter (Lipophilicity) | -0.02 | +0.2 to +0.6 (dynamic)[14] | +1.04[10] |
| Hammett Constant (σp) | -0.27 | +0.14[6] | +0.35 |
| Hydrogen Bond Capability | Acceptor | Donor & Acceptor[6] | Acceptor |
| Metabolic Stability (vs. O-demethylation) | Labile | Robust[9] | Very Robust[10] |
Synthetic Strategies for Difluoromethoxylated Pyrazoles
The incorporation of a difluoromethoxy group onto a pyrazole scaffold can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Strategy 1: Building the Pyrazole Ring from a Difluoromethoxylated Precursor
A common and effective approach involves the synthesis of an α-(difluoromethoxy)ketone, which then serves as a key building block for constructing the pyrazole ring.[15] This method offers good control over the final structure.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preliminary Biological Screening of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals
Preamble: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1][2] A multitude of clinically approved drugs, spanning therapeutic areas from inflammation (Celecoxib) to oncology and obesity (Rimonabant), feature a pyrazole core, underscoring its therapeutic significance.[3] The ongoing exploration of novel pyrazole derivatives continues to yield promising candidates for treating a wide array of human diseases, including cancer, microbial infections, and conditions linked to oxidative stress.[4][5][6]
This guide provides a comprehensive, in-depth framework for the preliminary biological screening of newly synthesized pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered screening approach. Our focus is on establishing a robust, self-validating system for identifying and prioritizing lead compounds with therapeutic potential.
Section 1: The Strategic Imperative of a Tiered Screening Cascade
A preliminary biological screen is not a monolithic endeavor but a carefully orchestrated cascade of assays. The primary objective is to efficiently and cost-effectively triage a library of novel pyrazole compounds, identifying those with desirable biological activity while simultaneously flagging potential liabilities such as cytotoxicity to non-cancerous cells. The causality behind this tiered approach is rooted in resource management and logical progression. Broad, cost-effective assays are employed initially to cast a wide net, followed by more specific, mechanistically informative assays for promising "hits."
Our proposed screening cascade for novel pyrazole compounds is as follows:
-
Primary Screening:
-
Cytotoxicity Assessment: To determine the general cytotoxic potential of the compounds against cancerous and non-cancerous cell lines.
-
Antimicrobial Evaluation: To identify compounds with potential as anti-infective agents.
-
-
Secondary Screening (for promising hits from the primary screen):
-
Antioxidant Capacity Determination: To assess the radical-scavenging properties of the compounds.
-
Enzyme Inhibition Assays: To investigate potential mechanisms of action, particularly for compounds with significant cytotoxic or other biological activity.
-
This structured approach ensures that resources are focused on compounds with the highest probability of therapeutic relevance.
Section 2: Primary Screening Protocols and Rationale
Cytotoxicity Assessment: The MTT Assay
The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective, and reliable colorimetric method for assessing cell viability.[3]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed 1 x 10⁴ cells/well in 100 µL of complete media in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (media with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 4 hours in the dark at 37°C.[3]
-
Carefully remove the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[3]
-
Gently agitate the plates on a shaker for 10 minutes in the dark.[3]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit 50% of cell growth.
-
Data Presentation: Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Pyrazole-A | MCF-7 (Breast Cancer) | 48 | 12.5 |
| Pyrazole-A | HEK293 (Normal Kidney) | 48 | >100 |
| Pyrazole-B | A549 (Lung Cancer) | 48 | 8.2 |
| Pyrazole-B | HEK293 (Normal Kidney) | 48 | 55.7 |
Interpreting Cytotoxicity Results and Potential Signaling Pathways:
A low IC₅₀ value against a cancer cell line and a high IC₅₀ value against a non-cancerous cell line indicate selective cytotoxicity, a desirable characteristic for a potential anticancer drug.[8] Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4][9] These include:
-
EGFR, VEGFR, and CDK Signaling: Many pyrazole compounds act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4][10]
-
PI3K/Akt Pathway: This is a central pathway regulating cell growth and survival, and its inhibition by pyrazole derivatives has been reported.[8]
Antimicrobial Screening: Agar Well Diffusion Method
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][12] The agar well diffusion method is a widely used preliminary technique to qualitatively assess the antimicrobial potential of new compounds.[5][13]
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar and filled with the test compound. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Test Plates:
-
Prepare sterile Mueller-Hinton agar plates for bacteria and potato dextrose agar plates for fungi.
-
Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the microbial suspension.
-
-
Compound Application:
-
Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.[12]
-
Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution to each well.
-
Include a solvent control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria and an antifungal like Fluconazole for fungi).
-
-
Incubation and Data Collection:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Data Presentation: Antimicrobial Activity
| Compound | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| Pyrazole-C | 18 | 12 | 15 |
| Pyrazole-D | - | - | 10 |
| Ciprofloxacin | 25 | 22 | - |
| Fluconazole | - | - | 20 |
| DMSO | - | - | - |
| (-) indicates no zone of inhibition. |
Section 3: Secondary Screening Protocols for Hit Characterization
Antioxidant Capacity: The DPPH Radical Scavenging Assay
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging activity of compounds.[14][15][16]
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm.[14][16] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14] The degree of discoloration is proportional to the scavenging activity of the compound.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.004% (w/v) solution of DPPH in methanol.
-
Prepare serial dilutions of the pyrazole compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
-
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) |
| Pyrazole-A | 25.3 |
| Pyrazole-C | 42.1 |
| Ascorbic Acid (Standard) | 15.8 |
Enzyme Inhibition Assays: A Mechanistic Insight
For compounds that exhibit significant biological activity in the primary screens, enzyme inhibition assays can provide valuable insights into their mechanism of action. The choice of enzyme to target depends on the desired therapeutic application.
Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE inhibitors are used in the treatment of Alzheimer's disease. Pyrazole derivatives have been investigated for their potential as AChE inhibitors.[10][17]
Principle: This assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this color change.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of AChE in a suitable buffer (e.g., Tris-HCl).
-
Prepare solutions of acetylthiocholine iodide (ATCI) and DTNB in the buffer.
-
Prepare serial dilutions of the pyrazole compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution, DTNB solution, and the test compound dilution.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI solution.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value.
-
Section 4: Conclusion and Future Directions
This guide has outlined a systematic and rationale-driven approach to the preliminary biological screening of novel pyrazole compounds. By employing a tiered cascade of in vitro assays, researchers can efficiently identify and prioritize compounds with promising cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory properties. The detailed protocols and the underlying scientific principles provide a solid foundation for conducting these evaluations with high scientific integrity.
The journey from a "hit" in a preliminary screen to a viable drug candidate is long and requires extensive further investigation. Promising compounds identified through this screening workflow should be subjected to more advanced studies, including:
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and selectivity.
-
In vivo efficacy and toxicity studies: To evaluate the compound's performance in animal models.
The pyrazole scaffold remains a fertile ground for the discovery of new therapeutic agents. A rigorous and well-designed preliminary biological screening program is the critical first step in unlocking the full potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Utilization of 5-(Difluoromethoxy)-1H-pyrazol-3-amine in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Medicinal Chemistry
The convergence of privileged scaffolds and strategic fluorination represents a powerful paradigm in contemporary drug discovery. The pyrazole core, a five-membered aromatic heterocycle, is a cornerstone of numerous FDA-approved therapeutics, prized for its metabolic stability, synthetic tractability, and versatile bioisosteric properties. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. When combined with the unique physicochemical attributes of the difluoromethoxy (-OCF₂H) group, the resulting scaffold, 5-(difluoromethoxy)-1H-pyrazol-3-amine, emerges as a highly valuable building block for the development of next-generation therapeutics.
The difluoromethoxy group is not merely a passive substituent; it actively modulates a molecule's properties to enhance its drug-like characteristics. It offers a nuanced balance of lipophilicity, metabolic stability, and hydrogen bonding capability. Specifically, the -OCF₂H group can act as a bioisostere for hydroxyl or thiol groups, often improving metabolic stability by blocking sites of oxidation. Its moderate lipophilicity and weak electron-withdrawing nature provide medicinal chemists with a tool to fine-tune potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation and evaluation of this compound in drug discovery campaigns, with a particular focus on the development of protein kinase inhibitors.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of this compound into a drug discovery program is underpinned by the synergistic effects of its constituent moieties.
| Property | Contribution of Pyrazole Ring | Contribution of Difluoromethoxy Group | Resulting Advantage for Drug Candidate |
| Metabolic Stability | The aromatic pyrazole core is generally resistant to metabolic degradation. | The strong C-F bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s. | Increased half-life, reduced clearance, and potentially lower dosing frequency. |
| Target Interaction | The 3-amino group provides a key hydrogen bond donor/acceptor site for interaction with target proteins, particularly the hinge region of kinases. | Can act as a hydrogen bond donor, bioisosterically replacing hydroxyl or thiol groups. | Enhanced binding affinity and selectivity for the target protein. |
| Lipophilicity & Solubility | The pyrazole ring itself has moderate lipophilicity. | The -OCF₂H group offers a moderate increase in lipophilicity, intermediate between -OCH₃ and -OCF₃. | Fine-tuning of the overall molecule's solubility and membrane permeability for improved oral absorption. |
| Synthetic Versatility | The pyrazole ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies. | Provides a stable anchor point for further chemical modifications. | Facile generation of diverse chemical libraries to optimize for potency, selectivity, and ADME properties. |
Application I: A Core Scaffold for Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The 3-aminopyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, with the amino group forming critical hydrogen bonds with the backbone of the kinase hinge region. The strategic placement of the 5-(difluoromethoxy) group can provide additional beneficial interactions and improved pharmacokinetic properties.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following workflow outlines the synthesis of a hypothetical kinase inhibitor, "PyrFluorK-Inhib-1," starting from this compound. This example illustrates a common synthetic strategy involving a Suzuki coupling to introduce further diversity.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Protocol 1: Synthesis of 4-Bromo-5-(difluoromethoxy)-1H-pyrazol-3-amine
Objective: To introduce a bromine atom at the 4-position of the pyrazole ring to enable further functionalization via cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "PyrFluorK-Inhib-1" against a target kinase. This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Target kinase and its specific substrate peptide
-
"PyrFluorK-Inhib-1" stock solution (10 mM in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "PyrFluorK-Inhib-1" in DMSO, starting from a 1 mM concentration. Include a DMSO-only control.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the target kinase in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Application II: Cellular Activity and Target Engagement
Demonstrating that a compound is active in a cellular context and engages its intended target is a critical step in drug discovery.
Protocol 3: Cell Viability Assay (ATP-Based)
Objective: To assess the effect of "PyrFluorK-Inhib-1" on the viability of a cancer cell line that is dependent on the target kinase. The CellTiter-Glo® assay is a robust method that quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"PyrFluorK-Inhib-1"
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of "PyrFluorK-Inhib-1" in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence and calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viable cells relative to the vehicle control against the log of the compound concentration.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that "PyrFluorK-Inhib-1" binds to and stabilizes its target kinase in intact cells. CETSA is based on the principle that ligand binding alters the thermal stability of the target protein.
Materials:
-
Cell line expressing the target kinase
-
"PyrFluorK-Inhib-1"
-
PBS and appropriate lysis buffer with protease inhibitors
-
Antibody specific to the target kinase for Western blotting
-
Standard Western blotting equipment and reagents
Procedure:
-
Treatment: Treat cultured cells with "PyrFluorK-Inhib-1" at a desired concentration (e.g., 10x GI₅₀) and a vehicle control (DMSO) for 2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a highly promising and versatile building block for modern drug discovery. The strategic combination of a privileged pyrazole scaffold with the beneficial physicochemical properties of a difluoromethoxy group provides a powerful platform for the design of novel therapeutics, particularly in the realm of kinase inhibition. The protocols outlined in these application notes offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of compounds derived from this valuable starting material, enabling researchers to efficiently advance their drug discovery programs.
Application Notes and Protocols for Coupling Reactions with 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Introduction: The Strategic Importance of the 5-(Difluoromethoxy)pyrazole Moiety in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent due to its unique electronic nature and its ability to act as a bioisostere for other functional groups. When appended to a pyrazole ring, a privileged heterocycle in numerous therapeutic agents, it gives rise to building blocks of significant interest. 5-(Difluoromethoxy)-1H-pyrazol-3-amine is one such building block, poised for the synthesis of a diverse array of compounds with potential applications in oncology, inflammation, and infectious diseases. The electron-withdrawing nature of the difluoromethoxy group can enhance metabolic stability and binding affinity, making this scaffold highly attractive for drug development professionals.
This comprehensive guide provides detailed protocols for key coupling reactions involving this compound, including Palladium-catalyzed Buchwald-Hartwig and Suzuki couplings, as well as standard amide bond formation. The protocols are designed to be robust and adaptable, with a focus on the underlying principles to empower researchers to optimize these reactions for their specific needs.
Physicochemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 149.10 g/mol . The presence of the electron-withdrawing difluoromethoxy group at the 5-position significantly influences the electron density of the pyrazole ring and the nucleophilicity of the 3-amino group. This has important implications for its reactivity in coupling reactions. The amino group is less nucleophilic than in non-fluorinated analogs, which necessitates more forcing reaction conditions or highly active catalyst systems for efficient coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅F₂N₃O | |
| Molecular Weight | 149.10 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 1160822-72-9 |
Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or triflates. Given the reduced nucleophilicity of this compound, the choice of catalyst, ligand, and base is critical for achieving high yields.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A highly active palladium catalyst system is required to overcome the lower reactivity of the amine. Buchwald's biarylphosphine ligands, such as XPhos or SPhos, are often effective in these cases as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The G2 or G3 palladium precatalysts are often preferred for their air-stability and ease of use.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium or potassium tert-butoxide is a common choice. However, for sensitive substrates, a weaker base like potassium carbonate or cesium carbonate may be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system. | Screen different ligands (e.g., SPhos, RuPhos). Increase catalyst loading. |
| Reaction temperature too low. | Increase the reaction temperature in increments of 10 °C. | |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Ensure all reagents and solvents are strictly anhydrous. |
| Catalyst system promotes hydrodehalogenation. | Screen different palladium sources and ligands. | |
| Formation of Side Products | Reaction time too long, leading to decomposition. | Monitor the reaction closely and quench once the starting material is consumed. |
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. To utilize this compound in a Suzuki coupling, it must first be halogenated, typically at the 4-position, to provide the corresponding halopyrazole.
Synthesis of 4-Bromo-5-(difluoromethoxy)-1H-pyrazol-3-amine:
A common method for the bromination of pyrazoles is the use of N-bromosuccinimide (NBS).
-
Procedure: Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
Causality Behind Suzuki Coupling Experimental Choices:
-
Catalyst System: For the coupling of the resulting 4-bromopyrazole, a palladium catalyst with a bulky, electron-rich phosphine ligand is often effective. Catalysts like Pd(PPh₃)₄ or precatalysts such as XPhos Pd G2 are good starting points.
-
Base: A moderately strong base is required for the transmetalation step. Aqueous solutions of sodium carbonate or potassium carbonate are commonly used and are generally well-tolerated by a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol for Suzuki Coupling:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 4-bromo-5-(difluoromethoxy)-1H-pyrazol-3-amine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., potassium carbonate, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring for the required time (1-12 hours). Microwave irradiation can often accelerate the reaction.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Troubleshooting and Optimization:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Catalyst deactivation. | Use a more robust ligand (e.g., SPhos, RuPhos). Ensure rigorous degassing. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acid. | Use anhydrous conditions and a non-aqueous base if necessary. |
| Reaction temperature too high. | Lower the reaction temperature and increase the reaction time. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere. |
Suzuki Coupling Catalytic Cycle Diagram:
Caption: Simplified Catalytic Cycle for Suzuki Coupling.
Part 3: Amide Bond Formation
The formation of an amide bond between this compound and a carboxylic acid is a fundamental transformation for generating a wide range of derivatives. Due to the reduced nucleophilicity of the amine, standard coupling reagents may require longer reaction times or higher temperatures. More potent activating agents are often preferred.
Causality Behind Experimental Choices:
-
Coupling Reagents: For less nucleophilic amines, highly efficient coupling reagents are recommended. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices as they rapidly form the activated ester and minimize side reactions.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reagents and facilitate the reaction.
Detailed Step-by-Step Protocol for Amide Coupling:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv.) and the chosen solvent (e.g., DMF, 0.1 M).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv.) and the organic base (e.g., DIPEA, 2.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 equiv.) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash successively with aqueous HCl (1M), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Optimization:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient activation of the carboxylic acid. | Increase the pre-activation time. Use a more powerful coupling reagent like COMU. |
| Low nucleophilicity of the amine. | Gently heat the reaction mixture (e.g., to 40-50 °C). | |
| Epimerization (for chiral acids) | Prolonged activation time or use of a strong base. | Minimize the pre-activation time. Use a weaker base like NMM. |
| Formation of Guanidinium by-product | Reaction of the amine with the coupling reagent. | Ensure the carboxylic acid is fully activated before adding the amine. |
Amide Coupling Workflow Diagram:
Caption: General Workflow for Amide Coupling.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Halogenating Agents: N-bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in drug discovery. The protocols outlined in this guide provide a solid foundation for performing key coupling reactions with this substrate. By understanding the underlying principles and potential challenges, researchers can effectively utilize this versatile amine to construct complex molecular architectures with promising therapeutic potential. Careful optimization of reaction conditions will be key to achieving high yields and purity, particularly given the electronic properties of the difluoromethoxy substituent.
Application Notes and Protocols for the Development of FGFR Inhibitors Using Pyrazole Intermediates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of Fibroblast Growth Factor Receptor (FGFR) inhibitors centered around a pyrazole core. This document outlines the critical role of the FGFR signaling pathway in oncology and provides a detailed framework for the development of potent and selective inhibitors, addressing the challenges of drug resistance.
Introduction: The Rationale for Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) and its corresponding receptors (FGFRs) are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[3] Upon binding of an FGF ligand, the receptors dimerize, leading to the transphosphorylation of their intracellular kinase domains.[1] This event triggers a cascade of downstream signaling pathways, most notably the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cell growth and survival.[1][4]
Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[5][6] This aberrant signaling can lead to uncontrolled tumor growth, metastasis, and resistance to other cancer therapies.[7][8] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has emerged as a promising therapeutic strategy.[9]
The pyrazole scaffold has proven to be a versatile and effective core structure for the design of kinase inhibitors. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several pyrazole-containing compounds have demonstrated significant inhibitory activity against FGFRs, making this an area of intense research and development.[10][11]
The FGFR Signaling Pathway and Points of Inhibition
A clear understanding of the FGFR signaling network is paramount for the rational design of effective inhibitors. The following diagram illustrates the canonical FGFR signaling cascade and highlights the point of intervention for ATP-competitive inhibitors.
Caption: The FGFR signaling pathway and the mechanism of pyrazole-based inhibitors.
Development Workflow for Pyrazole-Based FGFR Inhibitors
The development of novel FGFR inhibitors is a multi-step process that begins with the synthesis of a chemical library and progresses through a series of in vitro and in vivo evaluations. The following workflow provides a general overview of this process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Validation of RIPK1 Inhibitors from 1H-Pyrazol-3-Amine Precursors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal therapeutic target for a spectrum of autoimmune, inflammatory, and neurodegenerative diseases due to its central role in regulating necroptosis and inflammation.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and validation of potent RIPK1 inhibitors derived from the 1H-pyrazol-3-amine scaffold. This chemical moiety is a well-established "privileged structure" in kinase inhibitor design, offering a versatile platform for developing selective and orally bioavailable drug candidates.[5][6][7][8] We will delve into the underlying rationale for synthetic strategies, provide step-by-step experimental procedures, and outline methods for biological validation, equipping researchers with the necessary tools to accelerate their drug discovery programs.
The Rationale for Targeting RIPK1
RIPK1 is a serine/threonine kinase that functions as a critical node in cellular signaling pathways, deciding between cell survival and programmed cell death.[2][9] Upon stimulation by ligands such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a pro-survival cascade through NF-κB activation. However, under specific conditions where components of this pathway are inhibited or dysregulated, RIPK1's kinase activity can trigger two distinct cell death pathways: apoptosis or a lytic, pro-inflammatory form of regulated necrosis known as necroptosis.[5][10][11]
The activation of the necroptotic pathway, mediated by the formation of a "necrosome" complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), is implicated in the pathology of numerous diseases.[10][12][13] Therefore, small-molecule inhibitors that specifically target the kinase function of RIPK1 can block this inflammatory cell death cascade, representing a promising therapeutic strategy.[4][6]
Caption: RIPK1's central role in cell fate decisions.
General Synthetic Strategy
The 1H-pyrazol-3-amine core serves as an excellent hinge-binding motif for many kinase inhibitors. Our general strategy involves a modular approach, allowing for diversification at key positions to optimize potency, selectivity, and pharmacokinetic properties. The synthesis typically begins with a functionalized 1H-pyrazol-3-amine precursor, followed by sequential coupling reactions to build the final molecule.
Key transformations often include:
-
N-Arylation/Alkylation: Attaching substituents to the N1 position of the pyrazole ring, often via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[14][15][16][17][18] These reactions are robust and tolerate a wide range of functional groups.
-
Amide Bond Formation: Acylating the 3-amino group with various carboxylic acids to explore interactions with solvent-exposed regions of the kinase.
-
C4/C5 Functionalization: Introducing groups at other positions on the pyrazole ring to fine-tune the inhibitor's properties.[19][20][21][22]
Caption: General workflow for inhibitor synthesis.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Consult Safety Data Sheets (SDS) for all reagents before use.[23][24][25][26]
Protocol 1: Synthesis of N-Aryl Intermediate via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of a 4-halo-1H-pyrazol-3-amine with an aryl halide. The choice of ligand is critical and often requires screening for optimal results.[14][20][27]
-
Materials & Reagents:
-
4-Bromo-1H-pyrazol-3-amine (1.0 eq)
-
Aryl iodide or bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
tBuBrettPhos (or other suitable phosphine ligand) (0.04 eq)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazol-3-amine, the aryl halide, the base (e.g., K₂CO₃), the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand.
-
Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.[17]
-
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing (Optional but Recommended): For sensitive substrates, degas the reaction mixture by bubbling N₂ or Ar through the solution for 5-10 minutes.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-aryl-4-bromo-1H-pyrazol-3-amine intermediate.
-
Protocol 2: Characterization and In Vitro Validation
Once the final compounds are synthesized and purified, their identity must be confirmed and their biological activity assessed.
-
Part A: Structural Characterization
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological assays.
-
-
Part B: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™) This luminescent assay quantifies ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.[5]
-
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a light signal.[5]
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the reaction buffer, recombinant human RIPK1 enzyme, and the substrate (e.g., a generic myelin basic protein).
-
Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding ATP. Incubate at 30 °C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
-
Part C: Cellular Necroptosis Assay This assay validates the inhibitor's ability to protect cells from necroptotic death.[5]
-
Principle: Human HT-29 cells are treated with a combination of TNF-α, a Smac mimetic (to block apoptosis inhibitors), and a pan-caspase inhibitor (z-VAD-FMK, to block apoptosis), which robustly induces RIPK1-dependent necroptosis. Cell viability is measured to assess the protective effect of the inhibitor.[5]
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (T), a Smac mimetic (S), and z-VAD-FMK (Z).
-
Incubate for 18-24 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the percent cell viability relative to controls and determine the EC₅₀ value by fitting the data to a dose-response curve.
-
-
Data Presentation & Structure-Activity Relationship (SAR)
Systematic modification of the 1H-pyrazol-3-amine scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into how different chemical groups influence biological activity.[6][7][28][29]
| Compound ID | N1-Aryl Substituent (R¹) | 3-Amide Substituent (R²) | RIPK1 IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| REF-01 | Phenyl | Benzoyl | 150 | 450 |
| SYN-01 | 4-Fluorophenyl | Benzoyl | 125 | 380 |
| SYN-02 | 3-Chlorophenyl | Benzoyl | 45 | 110 |
| SYN-03 | 3-Chlorophenyl | 4-Methoxybenzoyl | 55 | 150 |
| SYN-04 | 3-Chlorophenyl | Indole-5-carbonyl | 8 | 25 |
-
Interpretation of Hypothetical Data:
-
Comparing REF-01 and SYN-02 , the introduction of a meta-chloro group on the N1-aryl ring significantly improves potency, suggesting a favorable interaction in a hydrophobic pocket of the RIPK1 kinase domain.
-
The SAR of the 3-amide group (comparing SYN-02 , SYN-03 , and SYN-04 ) indicates that a larger, heterocyclic moiety like indole is highly beneficial. This suggests the R² group extends into a solvent-exposed region where hydrogen bonding and/or pi-stacking interactions can be formed to enhance binding affinity.[19][30]
-
Conclusion
The 1H-pyrazol-3-amine scaffold is a highly versatile and effective starting point for the development of potent and selective RIPK1 inhibitors. By employing robust synthetic methodologies such as the Buchwald-Hartwig amination and leveraging a systematic approach to SAR, researchers can efficiently generate novel chemical entities. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and validation of these inhibitors, ultimately paving the way for new therapeutic interventions in diseases driven by necroptosis and inflammation.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways | Cellular and Molecular Biology [cellmolbiol.org]
- 13. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. fishersci.com [fishersci.com]
- 25. echemi.com [echemi.com]
- 26. fishersci.com [fishersci.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 5-Aminopyrazoles
Introduction: The Strategic Importance of N-Arylated 5-Aminopyrazoles in Modern Drug Discovery
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatization, particularly through N-arylation, unlocks vast chemical space, enabling the modulation of pharmacological properties and the development of novel therapeutics. N-arylated 5-aminopyrazoles are integral components of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[3][4] Consequently, robust and versatile experimental procedures for their synthesis are of paramount importance to researchers in drug development.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods of N-arylating 5-aminopyrazoles. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices. This document is designed to empower researchers to confidently select and execute the optimal strategy for their specific synthetic challenges.
Mechanism & Rationale: A Comparative Overview of N-Arylation Strategies
The direct formation of a C–N bond between an aromatic ring and the nitrogen of a 5-aminopyrazole can be achieved through several powerful cross-coupling reactions. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation, prized for its broad substrate scope and high functional group tolerance.[5] The reaction employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate.
Mechanistic Insights: The catalytic cycle, depicted below, begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the aminopyrazole and deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forges the desired C–N bond and regenerates the active Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps, while preventing catalyst decomposition.[6]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for C–N bond formation.[7][8] While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures.[9]
Mechanistic Insights: The mechanism is believed to involve the formation of a copper(I) amide from the 5-aminopyrazole. Oxidative addition of the aryl halide to this species, followed by reductive elimination, yields the N-arylated product. The use of ligands, such as diamines or amino acids, stabilizes the copper catalyst and enhances its reactivity.[10]
Figure 2: General workflow for Ullmann N-arylation.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers a valuable alternative, particularly for coupling with aryl boronic acids.[2][11] A key advantage is that these reactions can often be performed under aerobic conditions.[2]
Mechanistic Insights: The reaction is initiated by the formation of a copper(II)-aryl complex from the aryl boronic acid. Coordination of the 5-aminopyrazole, followed by reductive elimination from a Cu(III) intermediate, affords the desired product.[2]
Metal-Free N-Arylation with Diaryliodonium Salts
For substrates that are sensitive to transition metals, a metal-free approach using diaryliodonium salts provides an excellent option.[12][13] This method proceeds under mild conditions and avoids the need for potentially toxic and expensive metal catalysts.
Mechanistic Insights: The reaction is believed to proceed via a nucleophilic aromatic substitution-type mechanism, where the aminopyrazole attacks the electrophilic aryl group of the diaryliodonium salt.[12][13]
Experimental Protocols
The following protocols are provided as a starting point for the N-arylation of 5-aminopyrazoles. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from a procedure for the arylation of 1,3-disubstituted 1H-pyrazol-5-amines.[14]
Materials:
-
5-Aminopyrazole derivative (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (e.g., XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-aminopyrazole, aryl halide, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| XPhos Pd G3 / XPhos | K₃PO₄ | Toluene | 110 | 24 | 70-95 | [14] |
| BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | 85 | --INVALID-LINK-- |
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol is a general procedure based on modern Ullmann-type couplings of N-heterocycles.[7][10]
Materials:
-
5-Aminopyrazole derivative (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a sealable reaction vessel, combine the 5-aminopyrazole, aryl halide, CuI, ligand, and base.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to 110-150 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 60-85 | [10] |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 65-90 | [9] |
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation
This protocol is based on established procedures for the Chan-Lam coupling of pyrazoles with arylboronic acids.[15][16]
Materials:
-
5-Aminopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., triethylamine or pyridine, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, MeOH)
Procedure:
-
To a round-bottom flask, add the 5-aminopyrazole, arylboronic acid, and Cu(OAc)₂.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Copper Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| Cu(OAc)₂ | Triethylamine | CH₂Cl₂ | RT | 48 | 75-95 | [15] |
| Cu(OAc)₂ | Pyridine | MeOH | RT | 72 | 70-90 | [16] |
Protocol 4: Metal-Free N-Arylation with Diaryliodonium Salts
This protocol is adapted from a metal-free N-arylation of pyrazoles.[12][13]
Materials:
-
5-Aminopyrazole derivative (1.0 equiv)
-
Diaryliodonium salt (1.1 equiv)
-
Base (e.g., aqueous ammonia)
-
Solvent (e.g., CH₃CN)
Procedure:
-
In a flask, dissolve the 5-aminopyrazole and diaryliodonium salt in the solvent.
-
Add the aqueous ammonia solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| Diaryliodonium triflate | aq. NH₃ | CH₃CN | RT | 1-4 | 80-98 | [12][13] |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions for catalyst activation. |
| Poorly soluble base | Switch to a more soluble base (e.g., Cs₂CO₃) or a different solvent. | |
| Deactivated ligand | Use fresh, high-purity ligand. | |
| Side Product Formation | C4-Arylation | For C-H arylation sensitive substrates, consider protecting the C4 position if possible.[17] |
| Homocoupling of aryl halide | Lower the reaction temperature or catalyst loading. | |
| Regioselectivity Issues | N1 vs. N2 arylation | The N-arylation of unsubstituted 5-aminopyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the steric and electronic nature of the substituents on both the pyrazole and the arylating agent. Careful characterization of the product mixture is essential. For some substrates, one regioisomer may be favored and can be isolated through chromatography. |
Safety Considerations
-
Palladium and Copper Catalysts: While generally used in small quantities, these heavy metals can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide and potassium carbonate are corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
Solvents: Use anhydrous and degassed solvents for transition metal-catalyzed reactions to avoid catalyst deactivation. Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Diaryliodonium Salts: These are stable crystalline solids but should be handled with care.
Conclusion
The N-arylation of 5-aminopyrazoles is a critical transformation in the synthesis of medicinally relevant compounds. This guide has provided a detailed overview of the most prevalent and effective methods, including palladium- and copper-catalyzed reactions, as well as a metal-free alternative. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently synthesize a wide array of N-arylated 5-aminopyrazole derivatives, accelerating the pace of drug discovery and development.
References
- 1. Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis | Semantic Scholar [semanticscholar.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. (2015) | Zsombor Gonda | 67 Citations [scispace.com]
- 14. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. asianpubs.org [asianpubs.org]
- 16. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Difluoromethoxy)-1H-pyrazol-3-amine: A Versatile Building Block in Modern Chemistry
Introduction: The Strategic Advantage of the Difluoromethoxy Pyrazole Moiety
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a nuanced balance of lipophilicity, metabolic stability, and hydrogen bonding capability.[1][2][3] When appended to a pyrazole scaffold, a privileged heterocycle in drug discovery, the resulting 5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS: 1160822-72-9) presents itself as a highly versatile and sought-after building block for the synthesis of novel bioactive compounds and advanced materials.[4][5]
This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthetic utility, and step-by-step protocols for its application in key chemical transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated pyrazole derivative in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature with a molecular weight of 149.10 g/mol and a molecular formula of C₄H₅F₂N₃O.[6] The strategic placement of the difluoromethoxy group at the 5-position and the amine group at the 3-position of the pyrazole ring imparts a unique combination of electronic and steric features.
| Property | Value/Description | Source |
| CAS Number | 1160822-72-9 | [6][7][8][9] |
| Molecular Formula | C₄H₅F₂N₃O | [6][7][] |
| Molecular Weight | 149.10 g/mol | [8] |
| Purity | ≥97% (typically) | [6][7] |
| IUPAC Name | This compound | [7][] |
| SMILES | NC1=NNC(OC(F)F)=C1 | [7] |
The difluoromethoxy group is a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2][3] It is considered a bioisostere for hydroxyl, thiol, and amine groups, often leading to improved metabolic stability.[1][2][3] The strong carbon-fluorine bonds within the -OCF₂H moiety are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of a drug candidate.[2] Furthermore, the electron-withdrawing nature of the difluoromethoxy group can influence the pKa of the pyrazole ring and the adjacent amino group, which can be strategically utilized to optimize the ionization state of a molecule at physiological pH.[1]
Synthetic Utility and Key Transformations
The 3-amino group of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds. The pyrazole ring itself can also be functionalized, further expanding the synthetic possibilities. Key applications of this building block include its use in palladium-catalyzed cross-coupling reactions, condensation reactions, and the synthesis of fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound can readily participate in Buchwald-Hartwig amination reactions to form C-N bonds with aryl, heteroaryl, or vinyl halides/triflates.[11][12] This reaction is a powerful tool for the synthesis of complex amines and is widely employed in drug discovery.[11][13]
Additionally, the pyrazole ring can be halogenated and subsequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce aryl, heteroaryl, or styryl groups at specific positions.[14][15][16] This approach allows for the modular construction of highly substituted pyrazole derivatives.
Below is a generalized workflow for the application of this compound in cross-coupling reactions.
Caption: Synthetic pathways for functionalizing this compound.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-(difluoromethoxy)-1H-pyrazol-3-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the amine and facilitates the formation of the key palladium-amido intermediate.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for achieving high yields.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the synthesis of a fused pyrazolopyridine system, a scaffold found in numerous biologically active molecules, via a condensation reaction.[17]
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: This reactant provides the two electrophilic centers necessary for the cyclocondensation reaction with the nucleophilic amino group and the pyrazole ring nitrogen.
-
Acid Catalyst: Glacial acetic acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the amino group of the pyrazole, thus initiating the condensation cascade.
-
Solvent and Temperature: Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration steps.
Data Presentation and Characterization
The synthesized derivatives of this compound should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the pyrazole proton, the difluoromethoxy proton (a triplet), and protons of the newly introduced substituents. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the difluoromethoxy carbon (a triplet due to C-F coupling). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a fluorinated moiety and a reactive amino group on a pyrazole core provides a powerful platform for the development of novel pharmaceuticals, agrochemicals, and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 8. 1160822-72-9 | this compound - AiFChem [aifchem.com]
- 9. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
Methodology for Synthesizing Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide to Core Strategies and Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous commercial drugs and high-value compounds.[1][2] Its rigid, planar, N-heterocyclic system is synthetically versatile, allowing for extensive structural modifications to modulate biological activity and photophysical properties.[1] This guide provides an in-depth overview of the most robust and widely employed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. We will explore the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific research and development goals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including roles as anticancer agents, protein kinase inhibitors, and psychopharmacological drugs.[1][3][4] Commercially successful molecules such as Zaleplon, Indiplon, and the kinase inhibitor Anagliptin feature this core structure, underscoring its importance in drug discovery.[1]
The synthetic accessibility of this scaffold is paramount to exploring its full potential. The most prevalent and versatile synthetic approach involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. This is typically achieved through the cyclocondensation reaction of a 5-aminopyrazole, acting as a 1,3-bisnucleophile, with a 1,3-biselectrophilic partner.[1][5] This fundamental strategy has been adapted and optimized into various methodologies, including classical thermal condensations, modern microwave-assisted reactions, and highly efficient multicomponent protocols.
This document serves as a practical guide to these key synthetic transformations, focusing on the causality behind experimental choices to empower researchers to not only replicate but also rationally adapt these methods.
Core Synthetic Strategy: Cyclocondensation of 5-Aminopyrazoles
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 5-aminopyrazole and a three-carbon biselectrophile. The regioselectivity and efficiency of this reaction are influenced by the nature of the electrophile, the substituents on the pyrazole ring, and the reaction conditions.
Mechanism of Action
The reaction generally proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The exocyclic amino group of the 5-aminopyrazole typically initiates the reaction by attacking one of the electrophilic centers of the 1,3-bielectrophile (e.g., a carbonyl carbon). This is followed by a ring-closing step involving the endocyclic pyrazole nitrogen (N1) and the second electrophilic center, ultimately leading to the fused bicyclic system after eliminating a molecule of water or another small molecule.[3] Acidic or basic conditions are often employed to catalyze the condensation and dehydration steps.[3]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Key Synthetic Methodologies & Protocols
We present three primary protocols that represent the classical, modern, and efficiency-focused approaches to synthesizing this scaffold.
Protocol 1: Classical Acid-Catalyzed Condensation
This method remains a reliable and straightforward approach, particularly for syntheses involving β-diketones or β-ketoesters. The use of an acid catalyst, typically acetic acid which also serves as the solvent, facilitates both the condensation and the final dehydration step to form the aromatic pyrimidine ring.[3][6]
Principle: A 5-aminopyrazole derivative is condensed with a 1,3-dicarbonyl compound under reflux in glacial acetic acid. The acid protonates a carbonyl group, activating it for nucleophilic attack by the aminopyrazole.
Detailed Protocol:
-
Materials:
-
5-Amino-3-methyl-1H-pyrazole (1.0 equiv., e.g., 0.97 g, 10 mmol)
-
Acetylacetone (1,3-diketone) (1.05 equiv., e.g., 1.05 g, 10.5 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Procedure:
-
Combine the 5-aminopyrazole and acetylacetone in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to yield the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
-
Expert Insights: The use of a slight excess of the β-dicarbonyl compound ensures the complete consumption of the often more valuable aminopyrazole. Acetic acid is an ideal solvent as it is acidic enough to catalyze the reaction but not so strong as to cause unwanted side reactions.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted synthesis is a green chemistry approach that dramatically reduces reaction times, often increases yields, and simplifies purification.[3][7] This one-pot protocol is particularly powerful as it generates the 5-aminopyrazole in situ and proceeds to the final product without isolating intermediates.[8][9][10]
Principle: A β-ketonitrile and a hydrazine are first reacted under microwave irradiation to form a 5-aminopyrazole. A β-ketoester and acid catalyst are then added directly to the same vessel, and a second microwave-assisted step drives the cyclocondensation to form the pyrazolo[1,5-a]pyrimidinone.[10]
Detailed Protocol:
-
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile) (1.0 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Methanol (5 mL)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.1 equiv.)
-
Glacial Acetic Acid (0.5 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine the β-ketonitrile, hydrazine hydrate, and methanol.
-
Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 5 minutes.
-
Cool the vial to a safe temperature.
-
Add the β-ketoester and glacial acetic acid directly to the vial.
-
Reseal the vial and irradiate at 150°C for an additional 30-60 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidinone derivative.
-
-
Expert Insights: The key advantage here is process intensification. The "one-pot" nature minimizes handling and waste.[9] Microwave heating provides rapid and uniform energy transfer, overcoming activation barriers more efficiently than conventional heating and often leading to cleaner reactions with fewer byproducts.[3]
Protocol 3: Three-Component Reaction (TCR)
Three-component reactions are highly convergent, building molecular complexity and diversity in a single step from simple starting materials.[1][3] This approach is invaluable for generating libraries of compounds for drug discovery screening.
Principle: A 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-diketone) are reacted together in one pot. The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, forming a Michael acceptor which then reacts with the aminopyrazole.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols for Creating Compound Libraries Based on the 5-Aminopyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, most notably protein kinases.[2][4][5] This document provides a comprehensive guide for the design, synthesis, and screening of compound libraries based on the 5-aminopyrazole core. We will delve into the strategic considerations behind library construction, provide detailed, field-proven synthetic protocols for scaffold synthesis and diversification, and outline methodologies for preliminary biological evaluation. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate novel chemical entities for drug discovery programs.
The Strategic Importance of the 5-Aminopyrazole Scaffold
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an amino group at the C5 position introduces a key vector for chemical diversification and a critical interaction point for biological targets. The adaptability of this scaffold is evident in numerous FDA-approved drugs and clinical candidates targeting a spectrum of diseases, from cancer to inflammatory disorders.[4][6]
The key advantages of the 5-aminopyrazole scaffold include:
-
Synthetic Tractability: The core is readily accessible through several robust and high-yielding synthetic routes.[3][7]
-
Multi-vector Diversification: The scaffold possesses multiple reaction sites (N1-H, C4-H, and the 5-amino group) that allow for the introduction of a wide array of chemical functionalities, enabling fine-tuning of physicochemical and pharmacological properties.[3][8]
-
Bioisosteric Potential: The pyrazole ring can act as a bioisostere for other aromatic systems, offering opportunities to modulate properties like metabolism and target engagement.[4]
-
Proven Biological Relevance: A vast body of literature validates the 5-aminopyrazole core as a key pharmacophore for inhibiting protein kinases, a critical class of drug targets.[2][5][9][10]
Logical Workflow for Library Development
The following diagram illustrates a typical workflow for the development of a 5-aminopyrazole-based compound library, from initial synthesis to biological evaluation.
Caption: High-level workflow for 5-aminopyrazole library development.
Synthesis of the 5-Aminopyrazole Core
The most versatile and widely adopted method for constructing the 5-aminopyrazole scaffold is the condensation of β-ketonitriles with hydrazines.[7][11] This approach offers a straightforward path to a diverse range of substituted pyrazoles.
Protocol 2.1: Synthesis of 3-Aryl-1H-pyrazol-5-amine via β-Ketonitrile Condensation
This protocol describes the synthesis of a 5-aminopyrazole from a substituted benzoylacetonitrile and hydrazine hydrate.
Materials:
-
Substituted benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Triethylamine (TEA) (0.1 eq, optional)
Procedure:
-
Dissolve the substituted benzoylacetonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of a base like triethylamine can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often crystallizes out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Causality and Self-Validation: The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon, followed by tautomerization, yields the stable 5-aminopyrazole ring.[7] The purity of the final product should be confirmed by NMR and Mass Spectrometry to validate the successful synthesis.
Protocol 2.2: One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
Multicomponent reactions (MCRs) offer an efficient alternative for generating highly substituted 5-aminopyrazoles in a single step.[12][13][14][15]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol/Water (1:1)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), phenylhydrazine (1.0 eq), and DABCO (10 mol%) in an ethanol/water mixture.[14][15]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction is typically complete within 30-60 minutes, as evidenced by the formation of a precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product is often of high purity, but can be recrystallized if needed.
Causality and Self-Validation: This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization.[14] The high yield and purity of the product, confirmed by analytical methods, validate the efficiency of this MCR approach.
Diversification of the 5-Aminopyrazole Scaffold
The true power of the 5-aminopyrazole scaffold lies in its potential for diversification at multiple positions.
Protocol 3.1: N-Arylation of the 5-Amino Group via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds, enabling the introduction of aryl substituents on the 5-amino group.[16]
Materials:
-
1,3-Disubstituted-1H-pyrazol-5-amine (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 1,3-disubstituted-1H-pyrazol-5-amine (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and KOH (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The palladium catalyst, in conjunction with the XPhos ligand, facilitates the cross-coupling of the aminopyrazole with the aryl halide. The base is crucial for the catalytic cycle. Successful N-arylation is confirmed by NMR, where a characteristic shift in the signals of the aromatic protons will be observed, and by mass spectrometry.
Protocol 3.2: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
The 5-aminopyrazole core is an excellent precursor for the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activity.[3][17][18]
Materials:
-
3-Aryl-1H-pyrazol-5-amine (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend the 3-aryl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.[18]
Causality and Self-Validation: The reaction proceeds through a condensation reaction between the 5-amino group and one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization involving the N1 of the pyrazole ring and the second carbonyl group, with subsequent dehydration to form the aromatic fused ring system. The formation of the new ring system can be unequivocally confirmed by 2D NMR techniques.
Biological Screening of 5-Aminopyrazole Libraries
A primary application of 5-aminopyrazole libraries is the discovery of novel kinase inhibitors.[2][4][5][10][19]
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2][5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Causality and Self-Validation: The assay's validity is confirmed by the clear distinction between the signals from the positive and negative controls. A dose-dependent decrease in the luminescence signal with increasing compound concentration indicates specific inhibition of the kinase.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Simplified PI3K/Akt signaling pathway.
Protocol 4.2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effect of compounds on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Causality and Self-Validation: The assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. A reduction in the absorbance is indicative of decreased cell viability. The inclusion of a known cytotoxic agent as a positive control validates the assay's performance.
Data Presentation and SAR Analysis
Systematic analysis of the biological data is crucial for understanding the structure-activity relationship (SAR) and guiding further optimization.
Table 1: In Vitro Inhibitory Activity of Exemplary 5-Aminopyrazole Analogs
| Compound ID | R¹ (at N1) | R³ (at C3) | R⁵ (at 5-amino) | Target Kinase | IC₅₀ (nM) |
| A-1 | H | Phenyl | H | JNK3 | 7 |
| A-2 | Phenyl | Phenyl | Benzoyl | p38α | >20,000 |
| B-1 | H | CF₃ | 4-Methyl-2-quinolyl | - | - |
| C-1 | Phenyl | Methyl | 4-(2-morpholinoethoxy)naphthalen-1-yl | p38α | 0.1 |
Data synthesized from multiple sources for illustrative purposes.[9][20]
The SAR from this illustrative data suggests that:
-
Small, potent inhibitors of JNK3 can be achieved with a simple 5-aminopyrazole core (Compound A-1).[9]
-
Bulky substituents on the 5-amino group can significantly impact selectivity against related kinases like p38α (Compound A-2).[9]
-
The introduction of a urea linkage and specific heterocyclic moieties at the 5-amino position can lead to highly potent p38α inhibitors (Compound C-1).[20]
Conclusion
The 5-aminopyrazole scaffold represents a highly versatile and valuable starting point for the development of compound libraries for drug discovery. Its synthetic accessibility, coupled with the potential for multi-vector diversification, allows for the creation of large and diverse collections of molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel 5-aminopyrazole-based compounds with the potential to become next-generation therapeutics. The key to success lies in the rational design of libraries, guided by a deep understanding of the scaffold's chemistry and the biological target of interest.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges, primarily centered around two key transformations: the construction of the pyrazole ring with the desired regiochemistry and the introduction of the difluoromethoxy group. The most common and versatile method for assembling the 3-aminopyrazole core involves the cyclization of a hydrazine with a β-ketonitrile or a related 3-carbon electrophilic synthon. The yield and purity of the final product are highly dependent on controlling the regioselectivity of this cyclization and mitigating potential side reactions.
This guide will focus on a common synthetic strategy and address the critical issues that can arise during its execution.
Proposed Synthetic Pathway
A prevalent route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For our target molecule, this would likely involve a precursor such as 3-(difluoromethoxy)-3-oxopropanenitrile . The general reaction scheme is as follows:
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of two isomers. How can I selectively synthesize the this compound?
This is the most common issue encountered in the synthesis of substituted aminopyrazoles. The reaction can yield both the 3-amino and 5-amino regioisomers. The outcome is governed by the principles of kinetic versus thermodynamic control.[1]
-
For the desired 5-amino isomer (Thermodynamic Product): This isomer is generally the more stable product. To favor its formation, the reaction should be run under conditions that allow for equilibration of intermediates. This typically involves:
-
Neutral or slightly acidic conditions: Adding a catalytic amount of a weak acid like acetic acid can facilitate the reversible formation of intermediates, leading to the thermodynamically favored product.
-
Elevated temperatures: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, toluene) provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to settle into its most stable state.
-
-
For the 3-amino isomer (Kinetic Product): The formation of this isomer is favored under conditions that promote rapid, irreversible reaction. This usually involves:
-
Basic conditions: Using a strong base like sodium ethoxide deprotonates the hydrazine, increasing its nucleophilicity and leading to a rapid initial attack.
-
Low temperatures: Running the reaction at 0°C or below helps to trap the kinetically formed product and prevent equilibration to the more stable 5-amino isomer.
-
Q2: I'm observing a significant amount of an unknown byproduct, especially when running the reaction at high temperatures. What could it be?
If you are using a solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at high temperatures, you may be observing the formation of an N-acetylated or N-formylated byproduct. The aminopyrazole product can act as a nucleophile and react with these amide solvents under harsh conditions. To avoid this, consider using a non-reactive solvent such as toluene or ethanol.
Another possibility, particularly if the reaction is run for an extended period at high temperatures, is the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. This occurs when the 5-aminopyrazole product reacts further with the starting materials or intermediates.[1]
Q3: How can I confirm the regiochemistry of my final product?
While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, they may not be sufficient to definitively distinguish between the 3-amino and 5-amino isomers. For unambiguous structure determination, advanced techniques are recommended:
-
2D NMR Spectroscopy: Techniques such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are powerful for establishing the connectivity between the pyrazole ring nitrogens and their substituents.[1]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides definitive structural proof.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of regioisomers. 3. Product loss during workup/purification. 4. Degradation of starting materials or product. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider increasing the temperature or reaction time. 2. Optimize for regioselectivity as described in FAQ 1. 3. Aminopyrazoles can be somewhat water-soluble. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-extract the aqueous layer to maximize recovery. 4. Ensure all reagents are pure and the reaction is run under an inert atmosphere if necessary, especially if using sensitive reagents. |
| Formation of an Inseparable Mixture of Isomers | Reaction conditions are not optimized for regioselectivity. | As outlined in FAQ 1, systematically vary the reaction conditions (solvent, temperature, and catalyst/base) in small-scale trials to find the optimal parameters for selective formation of the 5-amino isomer.[1] |
| Difficulty in Product Purification | 1. Product is highly polar. 2. Presence of persistent impurities. | 1. For column chromatography, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel. 2. If impurities co-elute with the product, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, the product can sometimes be purified as a salt (e.g., hydrochloride), which can then be neutralized. |
| Inconsistent Results on Scale-up | 1. Poor heat transfer in a larger reaction vessel. 2. Inefficient mixing. 3. Exothermic reaction is not well-controlled. | 1. Ensure efficient stirring and consider a slower rate of addition for reagents to manage the internal temperature. 2. Use appropriate stirring (mechanical stirrer for larger volumes) to ensure homogeneity. 3. The initial reaction with hydrazine can be exothermic. For larger scale reactions, add the hydrazine dropwise at a controlled temperature (e.g., 0-10°C) before allowing the reaction to warm to the desired temperature. |
Experimental Protocols
Protocol 1: Synthesis of 5-Aminopyrazole (Thermodynamic Control)
This protocol is optimized for the selective synthesis of the 5-amino isomer.
-
To a solution of the β-ketonitrile (e.g., 3-(difluoromethoxy)-3-oxopropanenitrile) (1.0 eq) in toluene (0.2 M), add hydrazine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for selective 5-aminopyrazole synthesis.
Protocol 2: Purification by Column Chromatography
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%).
-
For highly polar products, a system of methanol in dichloromethane (e.g., 1-10% methanol) may be more effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
Technical Support Center: Purification of 5-Aminopyrazole Intermediates
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the purification of 5-aminopyrazole intermediates. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a pure, well-characterized intermediate is often fraught with challenges. 5-Aminopyrazoles, while versatile building blocks in pharmaceutical and agrochemical development, present unique purification hurdles due to their polarity, basicity, and potential for isomerization.[1][2][3]
This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis and purification of 5-aminopyrazole intermediates.
Q1: My synthesis yielded a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I separate them, and how do I prevent this in the future?
A1: This is the most prevalent issue in aminopyrazole synthesis, arising from the two non-equivalent nitrogen atoms in monosubstituted hydrazines.[4] The resulting regioisomers often have very similar polarities, making separation difficult.
-
The Cause (Regioselectivity): The isomer ratio is dictated by a competition between kinetic and thermodynamic control.[4]
-
Thermodynamic Control: Generally favors the more stable 5-aminopyrazole isomer. This pathway is promoted by higher temperatures, longer reaction times, and acidic catalysts (e.g., acetic acid in toluene at reflux).[4]
-
Kinetic Control: Generally favors the 3-aminopyrazole isomer. This pathway is promoted by lower temperatures and the use of a strong base (e.g., sodium ethoxide at 0°C).[4]
-
-
Troubleshooting & Separation:
-
Chromatography: Careful flash column chromatography is the most common method for separating these isomers. However, their similar polarities often require testing various solvent systems and may result in low separation efficiency.
-
Recrystallization: If one isomer is formed in significant excess and the crude product is solid, fractional crystallization can sometimes be effective. This is highly substrate-dependent and requires methodical screening of solvents.
-
Prevention: The most effective strategy is to optimize the initial reaction conditions to favor the desired isomer, minimizing the separation challenge from the outset.[4]
-
Q2: My crude 5-aminopyrazole product is highly colored (yellow, brown, or pink). What causes this, and how can I remove the color?
A2: Color in the crude product typically arises from small quantities of highly conjugated impurities or degradation products. Aminopyrazoles can be sensitive to air and light, leading to oxidation over time.
-
Potential Causes:
-
Oxidation: The electron-rich aminopyrazole ring can be susceptible to air oxidation, forming colored byproducts.
-
Starting Material Impurities: Impurities in the starting hydrazine or β-ketonitrile can carry through or react to form colored species.
-
Side Reactions: Under harsh conditions, further reactions can lead to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which can be colored.[4]
-
-
Decolorization Methods:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (1-2% by weight), heat briefly, and filter through a pad of Celite. This is often effective for removing baseline colored impurities.[5]
-
Recrystallization: This is a primary method for purification. Colored impurities often remain in the mother liquor, yielding a purer, less colored crystalline product.[5]
-
Acid-Base Extraction: As detailed in the troubleshooting guide below, extracting the basic aminopyrazole into an acidic aqueous layer can leave non-basic, colored impurities behind in the organic phase.[5]
-
Q3: How do I confirm the purity and identity of my final 5-aminopyrazole product?
A3: A combination of analytical techniques is essential for unambiguous confirmation.
-
Chromatographic Analysis: Thin-Layer Chromatography (TLC) is used for initial assessment and to monitor reaction progress and column chromatography fractions. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities or isomeric mixtures. Advanced 2D NMR techniques like HMBC may be needed to definitively assign regiochemistry.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide for Purification Techniques
This guide provides solutions to specific issues encountered with common purification methods.
Recrystallization
Recrystallization is often the first and most efficient method for purifying solid 5-aminopyrazole intermediates. The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.
Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the compound's solubility in the hot solution is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the cooling process is too rapid.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to create a less saturated solution. Let it cool more slowly.
-
Switch to a Lower-Boiling Point Solvent: Find a different solvent with a lower boiling point in which your compound still has good thermal solubility.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[6] Re-heat to clarify and then allow to cool slowly. This controlled reduction in solubility often promotes proper crystal growth.
-
Data Presentation: Common Recrystallization Solvents
| Solvent System | Target Impurity Profile | Rationale & Comments |
| Ethanol or Methanol | General, minor impurities | Good general-purpose polar solvents. Many aminopyrazoles show good solubility in hot alcohols.[4][7] |
| Ethanol/Water | Polar impurities | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool. Good for moderately polar compounds.[7] |
| n-Hexane/Ethyl Acetate | Non-polar impurities | A versatile mixed-solvent system. Dissolve in ethyl acetate and add hexane as the anti-solvent.[8] |
| Toluene | Less polar compounds | Pyridine and other heteroaromatic compounds can sometimes crystallize well from toluene.[8] |
| Glacial Acetic Acid | Specific cases | Has been used for recrystallizing certain aminopyrazole derivatives, but be cautious of potential N-acetylation at high temperatures.[4][9] |
Column Chromatography
Flash column chromatography is essential for separating compounds with similar properties, such as regioisomers or byproducts that fail to separate by recrystallization.
Q: My aminopyrazole streaks badly on the TLC plate and gives poor separation during column chromatography. Why is this happening?
A: This is a classic problem caused by the interaction of the basic amino group with the acidic silica gel surface.
-
Causality: The lone pair on the amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible binding or slow, uneven elution, resulting in significant tailing or "streaking." The presence of a secondary amine can make chromatographic purification particularly tedious.[10][11]
-
Solutions:
-
Base Deactivation: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. The most common choice is 0.5-1% triethylamine (Et₃N) . The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminopyrazole to elute cleanly.[7]
-
Alternative Stationary Phases: If base deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Experimental Protocol: Flash Chromatography with Base-Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the silica slurry.
-
Equilibration: Run several column volumes of the base-containing eluent through the packed column to ensure all active sites are neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column. This "dry loading" technique often improves resolution.
-
Elution: Run the column using a gradient of your chosen solvent system (e.g., increasing the percentage of ethyl acetate in hexane), ensuring that the eluent always contains 0.5% triethylamine.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Acid-Base Extraction
This liquid-liquid extraction technique is a powerful method for separating basic compounds like 5-aminopyrazoles from neutral or acidic impurities.[12][13]
Q: I performed an acid wash to purify my aminopyrazole, but my overall yield is very low. Where did my product go?
A: Low yield after an acid-base extraction typically points to one of two issues: incomplete extraction or incomplete recovery.
-
Causality & Solutions:
-
Incorrect pH: The aqueous acid solution may not be acidic enough to fully protonate the aminopyrazole, leaving a significant portion in the organic layer.
-
Solution: Use a 1M or 2M solution of a strong acid like HCl. Check the pH of the aqueous layer after extraction to ensure it is strongly acidic (pH 1-2).
-
-
Insufficient Extraction: A single extraction may not be enough to transfer all the protonated salt into the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3 times) with fresh portions of the aqueous acid.[14]
-
-
Incomplete Recovery: After isolating the acidic aqueous layer, the pH must be raised sufficiently to deprotonate the aminopyrazole salt and force it out of the aqueous solution.
-
Solution: While cooling in an ice bath, add a strong base (e.g., 5M NaOH) dropwise until the solution is strongly basic (pH > 10). Ensure the solution is well-mixed. If the free base is a solid, it should precipitate. If it is an oil or remains dissolved, you must re-extract it from the now-basic aqueous layer into an organic solvent like dichloromethane or ethyl acetate.
-
-
Visualization: Acid-Base Extraction Workflow
The following diagram illustrates the workflow for separating a 5-aminopyrazole from a neutral impurity.
Caption: Workflow for purifying 5-aminopyrazole via acid-base extraction.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. jocpr.com [jocpr.com]
- 10. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
overcoming challenges in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, you will find field-proven insights and troubleshooting strategies to overcome common challenges in your experiments, ensuring a higher success rate and purity in your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of substituted pyrazoles.
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a prevalent issue, particularly in the classical Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The two non-equivalent carbonyl groups can be attacked by the substituted hydrazine at two different positions, leading to a mixture of products.[1] To enhance regioselectivity, consider the following strategies:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.[3][4]
-
Reaction Conditions: Aprotic dipolar solvents such as DMF or NMP can provide better results for the cyclocondensation of aryl hydrazines with 1,3-diketones compared to commonly used protic solvents like ethanol.[5]
-
Stepwise Approaches: A stepwise cycloaddition of N-arylhydrazones with nitroolefins has been shown to offer excellent regioselectivity.[6]
Q2: I am consistently obtaining low yields in my pyrazole synthesis. What are the likely causes and how can I optimize the reaction?
A2: Low yields can stem from several factors including incomplete reactions, side-product formation, or degradation of starting materials or products.[1][7] Key areas to investigate are:
-
Reactant Stability: Hydrazine derivatives can be sensitive to air and light. Ensure the purity of your hydrazine and consider handling it under an inert atmosphere.[1]
-
pH Control: The reaction is pH-sensitive. While acid catalysis is often employed, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. A small amount of a weak acid like glacial acetic acid is typically optimal.[1][8]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can often lead to shorter reaction times, higher yields, and better selectivity compared to conventional heating methods.[9][10][11][12]
Q3: My final product is a pyrazoline, not the desired aromatic pyrazole. How can I promote aromatization?
A3: The initial cyclization in the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde often yields a non-aromatic pyrazoline.[1][13] An oxidation step is necessary to obtain the aromatic pyrazole.[1] This can be achieved by:
-
In-situ Oxidation: Including a mild oxidizing agent in the reaction mixture.
-
Post-Synthesis Oxidation: If the pyrazoline has been isolated, it can be oxidized in a subsequent step. Common methods include refluxing with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply heating in glacial acetic acid.[1][14]
Q4: How can I purify my substituted pyrazole effectively?
A4: Purification can be challenging due to the presence of regioisomers, starting materials, or byproducts.
-
Column Chromatography: This is a standard method for separating regioisomers and other impurities.[15][16]
-
Crystallization: If the pyrazole is a solid, recrystallization can be an effective purification technique.[17] A method involving the formation of acid addition salts followed by crystallization has also been reported.[18]
-
Recrystallization from Ethanol: This is a commonly used solvent for the recrystallization of pyrazoline and pyrazole derivatives.[17]
Troubleshooting Guide
This guide provides a more in-depth look at specific experimental problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Regioisomeric Mixture | Use of unsymmetrical 1,3-dicarbonyl compounds in Knorr synthesis.[2] | - Utilize fluorinated alcohols (TFE, HFIP) as solvents to improve regioselectivity.[3][4]- Employ a stepwise approach, such as the reaction of N-arylhydrazones with nitroolefins.[6][19]- Consider alternative synthetic routes like multicomponent reactions that offer higher regioselectivity.[20] |
| Low Reaction Yield | - Incomplete reaction.- Degradation of hydrazine starting material.[1]- Suboptimal pH conditions.[1]- Formation of side products. | - Increase reaction time or temperature moderately.[1]- Use fresh, pure hydrazine and handle under an inert atmosphere.[1]- Optimize the amount of acid catalyst; a few drops of glacial acetic acid are often sufficient.[8]- Consider microwave-assisted synthesis for improved yields and shorter reaction times.[9][11] |
| Isolation of Pyrazoline instead of Pyrazole | The initial cyclization product is a pyrazoline, which requires subsequent oxidation for aromatization.[1] | - Add a mild oxidizing agent to the reaction mixture for in-situ aromatization.- If the pyrazoline is isolated, perform a separate oxidation step using reagents like DDQ or by heating in glacial acetic acid.[1][14] |
| Formation of Dark, Tarry Material | Polymerization of starting materials or the pyrazole product, often due to excessively high temperatures or highly acidic conditions.[21] | - Lower the reaction temperature.- Use a milder acid catalyst or consider neutral reaction conditions.[21] |
| Difficulty in Introducing N-Substituents | Direct use of primary amines as substrates can be challenging, with many methods relying on difficult-to-handle hydrazines.[15][16] | - A one-pot method using primary aliphatic or aromatic amines, a diketone, and an electrophilic amination reagent has been developed for the direct synthesis of N-substituted pyrazoles.[15][16][22] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols
This protocol is adapted from a method demonstrated to improve regioselectivity in pyrazole formation.[3][4]
Materials:
-
1,3-diketone
-
Methylhydrazine
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol leverages the advantages of microwave irradiation for a more efficient synthesis.[9][11]
Materials:
-
Chalcone derivative
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone derivative, phenylhydrazine, and a catalytic amount of glacial acetic acid in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 2-5 minutes).
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole.
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general workflow and potential outcomes of the Knorr pyrazole synthesis, highlighting the critical step leading to regioisomers.
Caption: Workflow of Knorr pyrazole synthesis leading to regioisomers.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for troubleshooting low yields in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. paperpublications.org [paperpublications.org]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Our approach is grounded in decades of synthetic chemistry experience, offering insights to help you diagnose issues, optimize conditions, and achieve robust, reproducible results.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses the most common challenges encountered during pyrazole synthesis, particularly the classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4]
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you see little to no desired pyrazole product.
Probable Causes & Suggested Solutions
-
Poor Reagent Quality: Hydrazine derivatives can degrade over time, especially if exposed to air and light, leading to reduced reactivity and colored impurities.[5][6] 1,3-dicarbonyl compounds can also contain impurities that inhibit the reaction.
-
Solution: Use a freshly opened bottle of hydrazine or purify it by distillation or recrystallization.[5] Verify the purity of your 1,3-dicarbonyl starting material by NMR or GC-MS.
-
-
Suboptimal Temperature: The condensation reaction is often exothermic, but may require initial heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and byproduct formation.
-
Solution: Monitor your reaction at room temperature first. If no conversion is observed after a reasonable time, incrementally increase the temperature (e.g., to 40°C, 60°C, then reflux). Use TLC or LC-MS to track the consumption of starting materials and the appearance of the product.[5]
-
-
Incorrect pH/Lack of Catalyst: The reaction is typically acid-catalyzed, as protonation of a carbonyl group makes it more electrophilic.[2][3] However, strongly acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic.[6]
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Traditional solvents like ethanol or methanol are common, but may not be optimal for all substrate combinations.[8]
-
Solution: If solubility is an issue, consider screening alternative solvents. For substrates with poor solubility in alcohols, polar aprotic solvents like DMF or DMSO might be effective, though they require higher temperatures for removal.[9]
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Problem 2: Formation of Two Regioisomers
When using an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) and/or a substituted hydrazine, you observe two distinct product spots on your TLC plate, confirmed by analysis to be regioisomers.
Probable Cause & Suggested Solutions
The formation of regioisomers is a classic challenge in pyrazole synthesis.[5] The initial nucleophilic attack from one of the hydrazine's nitrogen atoms can occur at either of the two non-equivalent carbonyl carbons.[5][6] The outcome is governed by a delicate balance of steric and electronic factors.
-
Mechanism: The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl.[10]
-
Solution 1: Modify the Solvent. The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve selectivity in many cases.[10][11] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding.
-
Solution 2: Change Reaction Temperature. In some cases, selectivity is temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.
-
Solution 3: Alternative Synthetic Strategy. If controlling selectivity via reaction conditions fails, consider a different synthetic route that offers unambiguous regiochemical control. For example, methods using N-arylhydrazones and nitroolefins can provide excellent regioselectivity.[12]
-
Controlling Regioselectivity in Pyrazole Synthesis
Caption: Factors influencing the formation of regioisomers in pyrazole synthesis.
Problem 3: Reaction Stalls / Incomplete Conversion
The reaction starts well, but after a few hours, TLC analysis shows both starting materials and product are present, with no further change over time.
Probable Causes & Suggested Solutions
-
Catalyst Deactivation: The acid catalyst may be consumed by side reactions or neutralized over the course of the reaction.
-
Solution: Add a second, small portion of the acid catalyst. If the reaction proceeds, it indicates catalyst deactivation was the issue.
-
-
Product Inhibition: In some cases, the pyrazole product itself can inhibit the reaction, possibly by coordinating to the catalyst or reacting with starting materials.
-
Solution: Try running the reaction at a higher dilution to disfavor bimolecular inhibition pathways.
-
-
Equilibrium: The reaction may be reversible and have reached equilibrium.
-
Solution: To drive the reaction forward, try removing one of the byproducts, typically water. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent like molecular sieves.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrazole synthesis?
The ideal solvent should fully dissolve your starting materials at the reaction temperature. Ethanol is a common starting point due to its ability to dissolve many organic compounds and its relatively low boiling point.[8] However, solvent properties can be tuned to optimize the reaction.
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Typical Use Case & Rationale |
| Ethanol | 24.5 | 78 | General Purpose: Good starting point, dissolves many hydrazines and dicarbonyls.[8] |
| Acetic Acid | 6.2 | 118 | Solvent & Catalyst: Useful when higher temperatures and sustained acidity are needed. |
| Toluene | 2.4 | 111 | Water Removal: Used with a Dean-Stark trap to drive the reaction to completion. |
| TFE / HFIP | 8.6 / 16.7 | 77 / 58 | Regioselectivity Control: Fluorinated alcohols can enhance selectivity through specific H-bonding.[10][11] |
| Solvent-Free | N/A | N/A | Green Chemistry: Reactions can be faster and more efficient, often with mild heating or catalysis.[8][13] |
Q2: What are the benefits of using microwave irradiation or ultrasound?
Both microwave and ultrasonic assistance are green chemistry techniques that can dramatically accelerate reaction rates.[13]
-
Microwave Synthesis: Microwaves directly heat the reactants and solvent, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes.[14]
-
Ultrasound-Assisted Synthesis: Sonication promotes reaction efficiency through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mixing and mass transfer.[14]
Q3: My reaction mixture turned dark brown/black. Is this normal and how can I purify my product?
Discoloration is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[5][6]
-
Minimizing Impurities: Adding a mild base can sometimes lead to a cleaner reaction profile.[5]
-
Purification: If the product is a solid, recrystallization is often the most effective method for removing colored impurities.[5] If it is an oil, column chromatography on silica gel is the standard approach.[5]
Q4: Can I run this reaction without a solvent?
Yes, solvent-free reactions are a key tenet of green chemistry and have been successfully applied to pyrazole synthesis.[8][15] These reactions often proceed faster, reduce energy usage, and simplify workup.[8] They can be promoted by grinding the reactants together, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or in the presence of a biocatalyst.[8][16]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a robust starting point for the synthesis of a simple pyrazole.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, ~5-10 mL per mmol of dicarbonyl) and stir to dissolve.
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[7]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If the hydrazine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 80-100°C).[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.[5]
-
Workup: Allow the reaction to cool to room temperature. If the product crystallizes out of solution, it can be collected by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[5]
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Identifying Byproducts in 5-Aminopyrazole Reactions
Welcome to the Technical Support Center for 5-aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 5-aminopyrazole reactions and effectively troubleshoot byproduct formation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth, practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-aminopyrazoles, offering explanations grounded in reaction mechanisms and providing actionable advice.
Q1: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC. What are the likely byproducts?
Low yields and the presence of multiple products on a Thin Layer Chromatography (TLC) plate are common indicators of significant side reactions. In 5-aminopyrazole synthesis, particularly from the widely used condensation of β-ketonitriles with hydrazines, several byproducts can form.[1][2][3]
Potential Byproducts and Their Causes:
-
Regioisomers (3-aminopyrazoles): When using substituted hydrazines, the reaction can produce both 5-amino and 3-aminopyrazole isomers. The regioselectivity is influenced by factors such as the steric and electronic properties of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions (pH, solvent).[4][5]
-
Dimerization Products: 5-Aminopyrazoles can undergo dimerization, especially under oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[6][7][8] This is often promoted by certain metal catalysts like copper.[6][7][8]
-
Hydrolysis of the Nitrile Group: The nitrile group of the β-ketonitrile starting material or the final 5-aminopyrazole product can be hydrolyzed to a primary amide or a carboxylic acid, particularly if the reaction is run under harsh acidic or basic conditions for an extended period.[9][10][11][12][13]
-
N-Alkylation/N-Arylation Byproducts: If alkylating or arylating agents are present, or if the reaction conditions can generate such species, undesired alkylation or arylation can occur on the pyrazole ring nitrogens or the exocyclic amino group.[14][15][16][17]
-
Acetamide Formation: In reactions conducted in acetic acid, the exocyclic amino group of the 5-aminopyrazole can react with the solvent to form an acetamide byproduct.[5][18]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as excessive heat can promote side reactions.[19] Adjusting the pH can also significantly impact regioselectivity. For instance, acidic conditions often favor the formation of one regioisomer over the other.[4]
-
Inert Atmosphere: If you suspect oxidative dimerization, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these byproducts.
-
Purification Strategy: Utilize column chromatography with a carefully selected solvent system to separate the desired product from the byproducts. Characterization of the isolated byproducts by NMR and Mass Spectrometry will provide definitive identification.
Q2: I'm using a substituted hydrazine and obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Achieving high regioselectivity is a common challenge in the synthesis of N-substituted aminopyrazoles. The outcome of the reaction is a delicate balance of steric and electronic effects.
Factors Influencing Regioselectivity:
| Factor | Effect on Regioselectivity | Mitigation Strategy |
| Steric Hindrance | Bulky substituents on the hydrazine or the β-ketonitrile can direct the cyclization to form the less sterically hindered isomer. | Choose starting materials with appropriate steric bulk to favor the desired isomer. |
| Electronic Effects | Electron-donating or withdrawing groups on the reactants can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile carbons. | Modify the electronic properties of your starting materials to favor the desired reaction pathway. |
| Reaction Conditions | The pH of the reaction medium can significantly influence which nitrogen of the substituted hydrazine acts as the initial nucleophile. Acidic conditions can protonate the more basic nitrogen, altering the course of the reaction.[4] | Screen different solvents and pH conditions (acidic, basic, neutral) to find the optimal conditions for your desired regioisomer. |
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: Set up small-scale parallel reactions in a variety of solvents (e.g., ethanol, acetic acid, toluene, DMF).
-
pH Adjustment: Run reactions with and without the addition of an acid (e.g., acetic acid, HCl) or a base (e.g., triethylamine, sodium ethoxide).
-
Temperature Control: Evaluate the effect of temperature by running reactions at room temperature, reflux, and under microwave irradiation.
-
Analysis: Analyze the crude reaction mixtures by HPLC or LC-MS to determine the ratio of the two regioisomers under each condition.
Q3: My final product is contaminated with a byproduct that has a similar polarity, making it difficult to separate by column chromatography. What could it be and how can I remove it?
Difficult-to-separate impurities often have structures very similar to the desired product.
Potential Culprits:
-
Regioisomers: As discussed, 3-amino and 5-aminopyrazole isomers often have very similar polarities.
-
Starting Material: Incomplete conversion can lead to the presence of unreacted β-ketonitrile or hydrazine.
-
Partially Reacted Intermediates: The hydrazone intermediate, formed from the initial condensation of the hydrazine and the β-ketonitrile, may be present if the subsequent cyclization is slow or incomplete.[1][2]
Strategies for Purification:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities with different solubilities.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it may be less scalable.
-
Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a new compound with significantly different polarity, which can then be easily separated. The protecting group can then be removed.
Frequently Asked Questions (FAQs)
Q4: What are the most reliable analytical techniques for identifying byproducts in 5-aminopyrazole reactions?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is arguably the most powerful tool for initial analysis. It allows for the separation of components in the reaction mixture and provides the molecular weight of each component, which is crucial for proposing potential structures.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the definitive identification of isomers and the precise location of substituents. For complex mixtures, techniques like COSY, HSQC, and HMBC can be invaluable.
-
Infrared (IR) Spectroscopy: IR can help identify key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches, which can be useful in distinguishing starting materials from products and byproducts.
Q5: How can I prevent the hydrolysis of the nitrile group during the synthesis?
Hydrolysis of the nitrile to an amide or carboxylic acid is a common side reaction, especially under harsh conditions.[9][10]
Preventative Measures:
-
Mild Reaction Conditions: Avoid prolonged heating and the use of strong acids or bases. If acidic or basic conditions are necessary, use them judiciously and for the shortest possible time.
-
Anhydrous Solvents: Use dry solvents to minimize the amount of water available for hydrolysis.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid letting the reaction proceed for too long after the starting materials have been consumed.
-
Alternative Methods: Some methods for nitrile to amide conversion utilize milder reagents like urea-hydrogen peroxide (UHP) in an alkaline solution.[10]
Q6: I suspect dimerization of my 5-aminopyrazole. How can I confirm this and prevent it?
Dimerization can lead to complex, high molecular weight byproducts.[6][7][8]
Confirmation and Prevention:
-
Mass Spectrometry: The most direct way to confirm dimerization is to look for a mass peak corresponding to approximately twice the molecular weight of your expected product.
-
Inert Atmosphere: As dimerization is often an oxidative process, running the reaction under an inert atmosphere (nitrogen or argon) is the most effective preventative measure.
-
Avoid Oxidizing Agents: Be mindful of any reagents or impurities that could act as oxidizing agents.
-
Chelating Agents: If metal-catalyzed dimerization is suspected, the addition of a chelating agent like EDTA may help to sequester trace metal ions.
Visualizing Byproduct Formation
Diagram 1: Regioisomer Formation Pathway
Caption: Formation of regioisomeric aminopyrazoles from a common hydrazone intermediate.
Diagram 2: Troubleshooting Workflow for Byproduct Identification
Caption: A systematic workflow for identifying and addressing byproduct formation.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Navigating the Stability of Difluoromethoxy-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethoxy (-OCF₂H) containing compounds. The strategic incorporation of the -OCF₂H group is a powerful tool in modern medicinal chemistry, offering a unique profile of metabolic stability, lipophilicity, and hydrogen bonding capabilities.[1] However, like any functional group, it has its own set of characteristics and potential challenges under various experimental conditions. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the stability of your valuable compounds.
Troubleshooting Guide: From Synthesis to Analysis
This section addresses specific issues you may encounter during your experimental workflow, providing not just solutions but also the underlying chemical principles to help you make informed decisions.
Issue 1: Unexpected Degradation During Synthesis or Work-up
Q: I'm observing significant decomposition of my difluoromethoxy-containing compound during a reaction or aqueous work-up. What could be the cause?
A: While the difluoromethoxy group itself is generally robust, its strong electron-withdrawing nature can significantly influence the reactivity of neighboring functional groups.
Probable Cause 1: Increased Acidity and Lability of Adjacent Protons or Leaving Groups.
The electron-withdrawing effect of the -OCF₂H group can lower the pKa of nearby protons, making them more susceptible to deprotonation under basic conditions. This can lead to unintended reactions or degradation. Similarly, it can make adjacent leaving groups more labile.
-
Case Study: In the synthesis of 2-difluoromethoxy-substituted estratriene sulfamates, it was observed that the 3-sulfamoyloxy group was significantly more prone to hydrolysis compared to its 2-methoxy analogue.[1] This increased lability is attributed to the electron-withdrawing -OCF₂H group, which lowers the pKa of the corresponding phenol, making the sulfamate a better leaving group.[1]
Troubleshooting Steps:
-
Re-evaluate Base Strength: If your reaction involves a basic step, consider using a milder base. A weaker base may be sufficient for your desired transformation without causing deprotonation or elimination at unintended sites.
-
Control pH During Work-up: During aqueous work-ups, maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis of sensitive groups.
-
Temperature Control: Perform reactions and work-ups at lower temperatures to minimize the rate of degradation.
-
Protecting Group Strategy: If a neighboring functional group is particularly sensitive, consider protecting it before introducing the difluoromethoxy group or subjecting the compound to harsh conditions.
Probable Cause 2: Instability of the -OCF₂H Group on Certain Heterocycles.
The stability of a difluoromethyl or difluoromethoxy group can be compromised when attached to specific heterocyclic systems, particularly those prone to forming stabilized cationic intermediates.
-
Insight: Studies on α-difluoromethyl pyrroles have shown that the C-F bonds can be labile under hydrolytic conditions. This is due to the propensity of the pyrrole ring to form azafulvenium-like intermediates, which facilitates the loss of fluoride.
Troubleshooting Steps:
-
Protect the Heterocycle: If you are working with a sensitive heterocyclic core, ensure that it is appropriately protected, for example, with a strong electron-withdrawing group on the nitrogen of a pyrrole, to modulate its electronic properties and reduce the likelihood of forming destabilizing intermediates.
-
Anhydrous Conditions: For reactions involving sensitive heterocyclic systems, rigorously maintain anhydrous conditions to prevent hydrolysis.
-
Careful pH Monitoring: If an aqueous work-up is unavoidable, use buffered solutions to maintain a neutral pH.
Issue 2: Challenges in Purification by Column Chromatography
Q: I'm having difficulty purifying my difluoromethoxy-containing compound. I'm observing streaking on the TLC plate, poor separation on the column, or even decomposition.
A: The unique properties of fluorinated compounds can sometimes complicate standard purification protocols.
Probable Cause 1: Interaction with Silica Gel.
The slightly acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The polar C-F bonds and the hydrogen bond donor capacity of the -OCF₂H group can also lead to strong interactions with the silica surface, causing tailing or streaking.
Troubleshooting Steps:
-
Test for Stability: Before performing a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound may be degrading on the silica.
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).
-
Alternative Stationary Phases: If your compound is highly sensitive to silica, consider using a more inert stationary phase like alumina (basic or neutral) or Florisil®. For very polar compounds, reverse-phase chromatography may be a better option.
-
Optimize Your Solvent System: Sometimes, poor peak shape is due to a suboptimal solvent system. Ensure your compound is fully soluble in the eluent. For very polar compounds, consider adding a small amount of methanol or a stock solution of 10% ammonium hydroxide in methanol to your eluent.
Probable Cause 2: Sample Loading and Elution Technique.
Improper loading or elution can lead to poor separation, especially for compounds that are challenging to purify.
Troubleshooting Steps:
-
Dry Loading: If your compound has poor solubility in the column eluent, dry loading is recommended. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Minimal Loading Volume: When wet loading, dissolve your sample in the minimum amount of solvent possible to ensure a tight band at the start of the chromatography.
-
Control the Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. An optimal flow rate will result in sharp, well-defined bands.
Issue 3: Ambiguous Results in Analytical Characterization
Q: I'm seeing unexpected fragments in the mass spectrum of my difluoromethoxy-containing compound, or the compound appears unstable in the LC-MS.
A: The high electronegativity of fluorine and the specific bonding of the -OCF₂H group can lead to characteristic fragmentation patterns and potential analytical challenges.
Probable Cause 1: Characteristic Fragmentation in Mass Spectrometry.
Difluoromethoxy-containing compounds can exhibit predictable fragmentation patterns in electron ionization (EI) mass spectrometry.
-
Expected Fragments:
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the bond between the aromatic ring and the difluoromethyl group is a likely fragmentation pathway.
-
Loss of a Halogen Atom: If other halogens are present on an aromatic ring, their loss is also a common fragmentation pathway.
-
Loss of HF: The elimination of a neutral hydrogen fluoride molecule (M-20) from the molecular ion or major fragment ions is possible.[2]
-
Troubleshooting Steps:
-
Predict Fragmentation: Before analyzing your compound, predict the likely fragmentation patterns based on its structure. This will help you to interpret the resulting spectrum more accurately.
-
Use Soft Ionization Techniques: If you are having trouble observing the molecular ion peak with EI-MS, consider using a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).
Probable Cause 2: On-Column Degradation or Adduct Formation in LC-MS.
While generally stable, some fluorinated compounds can be sensitive to the conditions used in HPLC/LC-MS.
-
Potential Issues:
-
Hydrolysis: If the mobile phase has an extreme pH, it could potentially cause hydrolysis, especially if the -OCF₂H group is on a sensitive backbone.
-
Adduct Formation: The compound may form adducts with components of the mobile phase (e.g., sodium, potassium, or acetonitrile).
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Use a mobile phase with a pH close to neutral if you suspect your compound is sensitive to acid or base.
-
Check for Adducts: When interpreting your mass spectrum, look for peaks corresponding to common adducts.
-
Inert LC System: For highly sensitive or trace-level analysis of fluorinated compounds, consider using an LC system with inert components (e.g., PEEK tubing instead of stainless steel) to minimize potential interactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethoxy group to strongly acidic or basic conditions?
A1: The difluoromethoxy group is generally considered to be chemically robust and more resistant to cleavage than a standard methoxy group. However, its stability is not absolute and can be influenced by the overall molecular structure.
-
Acidic Conditions: Aryl difluoromethyl ethers are generally stable to acidic conditions. Standard ether cleavage with strong acids like HBr or HI typically proceeds via an SN1 or SN2 mechanism at the C-O bond.[3][4] For aryl ethers, this cleavage is difficult due to the strength of the sp² C-O bond.
-
Basic Conditions: The -OCF₂H group is generally stable to basic conditions. However, very strong bases (e.g., organolithiums or superbases) can deprotonate the hydrogen on the difluoromethyl group, especially when stabilized by a Lewis acid, to form a nucleophilic species.[5] This reactivity is typically exploited for further functionalization rather than being a common degradation pathway under standard laboratory conditions.
Q2: What are the recommended storage conditions for difluoromethoxy-containing compounds?
A2: To ensure long-term stability, difluoromethoxy-containing compounds should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C) | Reduces the rate of potential degradation. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protected from light (amber vials) | Prevents photolytic degradation. |
| Container | Tightly sealed, appropriate container | Prevents contamination and solvent evaporation. |
For solutions, use a stable, anhydrous solvent. It is good practice to re-analyze stored compounds for purity before use, especially if they have been stored for an extended period.
Q3: Can the difluoromethoxy group participate in hydrogen bonding?
A3: Yes, a key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. This is a unique characteristic not observed in methoxy or trifluoromethoxy groups and is a valuable tool in drug design for mimicking hydroxyl or thiol groups.
Q4: How does the difluoromethoxy group affect the metabolic stability of a compound?
A4: One of the primary reasons for incorporating a difluoromethoxy group is to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can block this metabolic pathway, leading to a longer plasma half-life and improved bioavailability.[1]
Visualizing Stability and Degradation
Diagram 1: Factors Influencing the Stability of Difluoromethoxy Compounds
Caption: Key factors affecting the stability of difluoromethoxy compounds.
Diagram 2: Troubleshooting Workflow for Purification
Caption: A workflow for troubleshooting column chromatography purification.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Pyrazole Coupling Reactions
Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who utilize cross-coupling methodologies to functionalize the pyrazole scaffold—a core motif in numerous pharmaceuticals and functional materials[1][2]. Pyrazole's unique electronic properties, including the presence of two adjacent nitrogen atoms, can present specific challenges such as catalyst inhibition, regioselectivity issues, and a propensity for certain side reactions[3].
This document provides in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles and field-proven solutions.
Section 1: Low or No Product Formation
This is the most common issue. A systematic, logical approach to diagnosing the problem is critical before attempting drastic changes to a protocol.
Q1: My reaction shows no conversion of starting materials. What are the fundamental checks I should perform first?
When a reaction fails completely, the cause is often related to the fundamental setup rather than subtle catalytic effects. Before altering the core chemistry, verify the following:
-
Reagent Integrity and Purity:
-
Catalyst: Palladium pre-catalysts can be deactivated by improper storage. Is your catalyst old or has it been exposed to air? For many coupling reactions, using a pre-catalyst that readily forms the active Pd(0) species is more reliable than generating it in situ from sources like Pd(OAc)₂[4][5].
-
Solvents: Ensure solvents are anhydrous and have been properly degassed. Oxygen is a potent oxidizer of the active Pd(0) catalyst, effectively killing the reaction before it starts[6].
-
Substrates: Confirm the purity of your pyrazole and coupling partner via NMR or LC-MS. Impurities can sometimes poison the catalyst. For Suzuki reactions, ensure the boronic acid is not significantly degraded to the corresponding boroxine or protodeborylated arene.
-
-
Inert Atmosphere:
-
Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly purged (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction[6].
-
-
Temperature Control:
-
Is your heating and stirring apparatus functioning correctly? Inconsistent heating can stall a reaction. For microwave-assisted reactions, ensure the correct temperature is being reached and maintained[4].
-
Q2: I'm observing very low conversion to my desired product. How can I systematically optimize the reaction to improve the yield?
Low conversion suggests the catalytic cycle is turning over, but inefficiently. This requires a systematic optimization of the reaction parameters. The key is to change one variable at a time.
-
Catalytic System (Palladium & Ligand):
-
The choice of ligand is paramount. For pyrazole couplings, which can be challenging, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the key steps of oxidative addition and reductive elimination[7][8]. If you are using a simple ligand like PPh₃, switching to a more advanced Buchwald-type ligand is a logical first step[9].
-
-
Base Selection:
-
The base plays a critical role and its strength must be matched to the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig) and substrate.
-
For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective[8].
-
For C-N couplings (Buchwald-Hartwig), stronger bases like NaOtBu or LHMDS are common, but can cause decomposition with sensitive substrates[6][10]. If you suspect decomposition, screen weaker bases like Cs₂CO₃ or K₃PO₄.
-
-
Solvent Effects:
-
The solvent influences solubility and the rate of catalytic steps. Common choices include toluene, dioxane, or THF[5]. Sometimes, a mixture of solvents (e.g., toluene/water for some Suzuki reactions) is optimal[8]. If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc, but be aware they can coordinate to the metal and influence reactivity[11][12].
-
Section 2: Common Side Reactions and Byproducts
If your reaction is consuming starting material but not forming the desired product, identifying the major byproduct is key to troubleshooting.
Q3: I'm observing significant hydrodehalogenation of my halo-pyrazole starting material. What causes this and how can I prevent it?
Hydrodehalogenation, where the halogen is replaced by a hydrogen, is one of the most common and frustrating side reactions in the coupling of N-H containing heterocycles[4][7][8].
-
Causality (The Pd-H Pathway): This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the pyrazole group to form the dehalogenated byproduct[8][13]. Sources of the hydride include:
-
Troubleshooting Strategies:
-
Change the Base: Switch from strong alkoxide bases to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are less prone to generating hydrides[8].
-
Change the Solvent: Avoid alcoholic solvents. Use rigorously dried, degassed aprotic solvents like toluene, dioxane, or CPME[7].
-
Choose the Right Halide: The propensity for dehalogenation often follows the trend I > Br > Cl. While iodides are the most reactive in oxidative addition, they are also most prone to dehalogenation. Switching from an iodo-pyrazole to a bromo- or chloro-pyrazole can significantly suppress this side reaction[4][8][14].
-
Optimize the Ligand: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product, helping it outcompete the dehalogenation pathway[7].
-
Q4: My reaction is producing significant amounts of homocoupled byproducts. How can I minimize this?
Homocoupling (e.g., Ar-Ar from Ar-X, or B(OH)₂-Ar-Ar-B(OH)₂) is another common issue, particularly in Suzuki-Miyaura reactions.
-
Causality:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid. It can also occur if the transmetalation step is slow relative to other pathways.
-
Aryl Halide Homocoupling: This is less common but can occur, particularly at high temperatures or with highly active catalysts.
-
-
Troubleshooting Strategies:
-
Ensure Rigorous Inert Atmosphere: The most effective way to prevent boronic acid homocoupling is to thoroughly degas all reagents and maintain a strict inert atmosphere[15].
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can sometimes drive homocoupling.
-
Lower the Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period[15].
-
Use a Pre-catalyst: A well-defined pre-catalyst that cleanly generates the active Pd(0) species can lead to cleaner reactions with less homocoupling compared to systems like Pd(OAc)₂/ligand[4].
-
Section 3: Substrate-Specific Issues
The inherent nature of the pyrazole ring can lead to unique challenges.
Q5: I'm struggling with the regioselectivity of N-arylation on an unsymmetrical pyrazole. How can I control which nitrogen atom reacts?
This is a classic challenge in pyrazole chemistry. The outcome is a delicate balance of steric and electronic factors, and is highly dependent on the reaction conditions.
-
Causality: For an unsymmetrical pyrazole, the two ring nitrogens have different steric environments and electronic densities. Traditional cross-coupling methods often favor one regioisomer, limiting access to the other[16]. The choice of catalyst, ligand, and base can influence which nitrogen's lone pair coordinates to the metal, ultimately directing the site of arylation[16][17].
-
Troubleshooting Strategies:
-
Steric Hindrance: The coupling will often occur at the less sterically hindered nitrogen atom. You can exploit this by choosing coupling partners with varying steric bulk.
-
Ligand Tuning: The ligand plays a crucial role. A bulkier ligand may enhance selectivity for the less hindered nitrogen. Screening different ligands is essential[16].
-
Directed C-H Activation: An alternative strategy is to install a directing group on the pyrazole, which forces functionalization at a specific position via C-H activation, bypassing the need for pre-halogenated pyrazoles entirely[18][19][20].
-
Protecting Groups: If direct N-arylation is problematic, consider protecting one nitrogen (e.g., with a BOC or Trityl group), performing the desired coupling at another position (e.g., C4-position), and then deprotecting. For N-H pyrazoles used in coupling, protection may be necessary to prevent polymerization or other side reactions[21].
-
Q6: My starting materials or product appear to be decomposing under the reaction conditions. What is the likely cause?
Decomposition points to a mismatch between the stability of your molecules and the harshness of the reaction conditions.
-
Causality:
-
Strong Base: Many functional groups (e.g., esters, nitro groups, some protecting groups) are sensitive to strong bases like NaOtBu, especially at elevated temperatures[5][10].
-
High Temperature: Thermally labile functional groups may not survive prolonged heating at typical coupling temperatures (80-120 °C).
-
-
Troubleshooting Strategies:
-
Screen Weaker Bases: This is the most common solution. Replace NaOtBu or KHMDS with K₃PO₄, Cs₂CO₃, or even an organic base like DBU[22].
-
Lower the Reaction Temperature: This may require a more active catalyst/ligand system to achieve a reasonable reaction rate. Modern pre-catalysts often allow for reactions to be run at lower temperatures.
-
Protect Sensitive Functional Groups: If a specific functional group is the problem, protecting it before the coupling and deprotecting it after may be the most robust solution[5][8].
-
Section 4: Practical Guides and Protocols
General Protocol for a Palladium-Catalyzed Pyrazole Coupling (Suzuki-Miyaura)
This protocol is a general starting point and should be optimized for specific substrates[6][8].
Materials:
-
Halo-pyrazole (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the halo-pyrazole, boronic acid, base, and palladium pre-catalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Tables for Reaction Optimization
Table 1: Common Palladium Catalysts & Pre-catalysts for Pyrazole Coupling
| Catalyst/Pre-catalyst | Common Ligand | Typical Application | Notes |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | General purpose, good for many C-C and C-N couplings. | Requires in situ formation of the active Pd(0) complex. |
| Pd(OAc)₂ | (Same as above) | Similar to Pd₂(dba)₃ but can be less reliable. | Often less active and can lead to more side reactions[5]. |
| XPhos Pd G3 | XPhos (built-in) | Excellent for Suzuki and Buchwald-Hartwig couplings. | Highly active, air- and moisture-stable pre-catalyst. Good first choice. |
| SPhos Pd G2 | SPhos (built-in) | Similar to XPhos-based pre-catalysts. | Another excellent, highly active pre-catalyst option[4]. |
| Pd(dppf)Cl₂ | dppf | Good for some Suzuki couplings, less common for C-N. | A classic catalyst, but often superseded by modern systems. |
Table 2: Guide to Selecting Bases for Pyrazole Coupling
| Base | pKa (Conjugate Acid) | Type | Common Use Case | Potential Issues |
|---|---|---|---|---|
| NaOtBu | ~19 | Strong, Organic | Buchwald-Hartwig C-N Coupling | Can cleave esters; promotes dehalogenation[6][22]. |
| K₃PO₄ | ~12.3 | Moderate, Inorganic | Suzuki-Miyaura C-C Coupling | Can be slow for difficult C-N couplings. |
| Cs₂CO₃ | ~10.3 | Moderate, Inorganic | Suzuki, Buchwald-Hartwig | Good for base-sensitive substrates; higher solubility than K₂CO₃. |
| K₂CO₃ | ~10.3 | Moderate, Inorganic | Suzuki-Miyaura | Common, inexpensive choice for robust Suzuki reactions. |
| DBU | ~13.5 | Non-nucleophilic, Organic | Specialty C-N couplings | Good solubility, can be useful for base-sensitive substrates[22]. |
Section 5: Visual Guides
Catalytic Cycle and Failure Points
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting key steps where problems can arise.
Troubleshooting Workflow
Use this flowchart to systematically diagnose a failed or low-yielding pyrazole coupling reaction.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jmcct.com [jmcct.com]
- 16. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scaling Up the Synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to a larger, pilot-plant, or manufacturing scale. As a key building block in modern medicinal chemistry, successful and efficient scale-up of this fluorinated pyrazole is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges inherent in this process.
The Synthetic Challenge: An Overview
The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry.[3][4] The most common and classical method involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[3][5] In the case of this compound, the introduction of the difluoromethoxy group (-OCHF₂) presents unique challenges related to starting material stability, reaction control, and potential side reactions.
The following diagram outlines a general, plausible synthetic workflow for producing the target molecule, which will serve as the basis for our discussion.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: From Bench to Scale
This section addresses specific issues that frequently arise during the scale-up process in a question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?
This is a common and multifaceted problem in process chemistry. The primary culprits are usually related to mass and heat transfer limitations that are negligible at the lab scale but become dominant in larger reactors.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Strategies |
| Inefficient Mixing | In larger vessels, achieving homogenous mixing of reagents and maintaining a uniform temperature is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions or incomplete conversion. | - Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design (e.g., pitched-blade, anchor) is appropriate for the reactor geometry and viscosity of the reaction mixture.- Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases dramatically as scale increases. This makes it harder to remove heat from exothermic reactions, such as the cyclization with hydrazine.[6] Uncontrolled temperature spikes can lead to product degradation or the formation of impurities. | - Controlled Addition Rate: Add the hydrazine hydrate slowly and sub-surface if possible, to allow the reactor's cooling system to keep pace with heat generation.[6]- Jacket Cooling: Ensure the reactor cooling jacket is operating at maximum efficiency. Consider a lower-temperature coolant if necessary.- Dilution: Increasing the solvent volume can help absorb and dissipate the heat of reaction. |
| Incomplete Reaction | A reaction that appears complete after 2 hours on a small scale may require significantly longer on a larger scale due to mixing and heating inefficiencies. | - Extended Reaction Time: Monitor the reaction progress using in-process controls (IPC) like HPLC or UPLC. Do not rely solely on the time that worked at the lab scale. Continue the reaction until starting material consumption has plateaued. |
Q2: I'm observing a significant new impurity that I believe is a regioisomer. How can I improve selectivity?
Regioisomer formation is arguably the most frequent challenge in the synthesis of unsymmetrically substituted pyrazoles.[7] When an unsymmetrical 1,3-dicarbonyl equivalent reacts with hydrazine, two different constitutional isomers can be formed.
Caption: Potential pathways leading to the formation of two regioisomers.
Strategies to Control Regioselectivity:
-
pH Control: The regioselectivity of pyrazole formation is often highly dependent on the pH of the reaction medium.[7]
-
Acidic Conditions: Running the reaction in an acidic medium (e.g., using acetic acid as a solvent or co-solvent) can protonate the carbonyl group, making it more electrophilic and favoring one reaction pathway.
-
Neutral/Basic Conditions: Conversely, neutral or slightly basic conditions may favor the alternative pathway. A systematic screen of pH is essential during process development.
-
-
Solvent Selection: The choice of solvent can influence the tautomeric equilibrium of the starting material and the transition state energies of the competing pathways. Protic solvents like ethanol are common, but exploring others like isopropanol, or aprotic solvents like THF or dioxane, may alter the isomeric ratio.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the desired isomer by favoring the pathway with the lower activation energy.[6]
Q3: The work-up is messy, and I'm struggling with product isolation and purification on a large scale. What can I do?
Purification is often a major bottleneck in scaling up. Methods that are easy in the lab, like column chromatography, can be prohibitively expensive and time-consuming at scale.
Optimization Strategies for Purification:
| Step | Challenge | Solution |
| Work-up | Emulsion formation during aqueous washes; product precipitating too early or not at all. | - Solvent Choice: Ensure your extraction solvent has good phase separation from water (e.g., ethyl acetate, MTBE, 2-MeTHF).- Brine Wash: Use a saturated brine wash to help break emulsions and remove water from the organic layer. |
| Isolation | Product is an oil or does not crystallize easily. | - Solvent Screening: Perform a systematic screen for a suitable recrystallization solvent system. This involves finding a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.[6]- Anti-solvent Crystallization: Dissolve the crude product in a good solvent (e.g., ethanol) and then slowly add a poor solvent (an "anti-solvent" like water or heptane) to induce crystallization. |
| Purification | High levels of closely-related impurities that co-crystallize with the product. | - Reslurry: If recrystallization doesn't provide the desired purity, a reslurry in a solvent that dissolves the impurity but not the product can be effective. The solid product is stirred in this solvent at a specific temperature and then filtered.- pH Adjustment: As the product is an amine, it can be purified by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure amine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
The main safety concerns revolve around the use of hydrazine hydrate and the management of exothermic reactions .
-
Hydrazine Toxicity & Reactivity: Hydrazine is highly toxic and a suspected carcinogen.[6] It is also a high-energy compound that can decompose violently, especially at elevated temperatures or in the presence of certain metal contaminants.[6] All handling must be done in a well-ventilated area (fume hood or enclosed reactor) with appropriate personal protective equipment (PPE).
-
Thermal Runaway: As discussed in the troubleshooting section, the cyclization reaction can be highly exothermic.[6] A thermal runaway event, where the reaction rate and heat generation increase uncontrollably, can lead to a dangerous pressure buildup and potential reactor failure. Implementing robust temperature control and an emergency quenching plan is non-negotiable for scale-up.[8][9]
Q2: How critical is the quality of the starting materials?
Extremely critical. The purity of the β-ketonitrile intermediate is paramount. Impurities in this starting material will likely carry through the reaction and complicate purification. The difluoromethoxy group can be sensitive to certain conditions, so it's important to ensure the precursor is stable and free of decomposition products. Always obtain a Certificate of Analysis (CoA) for all raw materials and consider running your own identity and purity checks before use in a large-scale campaign.
Q3: Can flow chemistry be used for this synthesis?
Yes, and it is highly recommended, especially for potentially hazardous steps. Flow chemistry offers superior control over reaction parameters like temperature and mixing, and significantly improves the safety profile of energetic reactions.[8][10] The reaction of the β-ketonitrile with hydrazine could be performed in a continuous flow reactor, allowing for precise temperature management and minimizing the volume of hazardous material being reacted at any given moment.[9]
Experimental Protocols: A Scalable Approach
The following protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures.
Protocol 1: Synthesis of Crude this compound
| Step | Procedure | Key Considerations & Rationale |
| 1. Reactor Setup | Charge a clean, dry, jacketed glass reactor with 4,4-Difluoro-3-oxobutanenitrile (1.0 eq) and ethanol (5-10 volumes). | Ethanol is a common protic solvent for this cyclization. The volume should be sufficient to allow for good stirring and heat dissipation. |
| 2. Inerting | Purge the reactor with an inert atmosphere (Nitrogen or Argon). | Prevents potential side reactions with atmospheric oxygen and moisture. |
| 3. Cooling | Cool the reactor jacket to 0-5 °C. | Pre-cooling is essential to manage the initial exotherm upon hydrazine addition. |
| 4. Reagent Addition | Add hydrazine hydrate (1.1 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 15 °C. | CRITICAL STEP: Slow addition is the primary method for controlling the exotherm.[6] A slight excess of hydrazine ensures complete conversion of the starting material. |
| 5. Reaction | Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. | The reaction may need a longer time at scale. Monitor by HPLC/UPLC until the starting material is consumed (<1%). |
| 6. Quench & Work-up | Cool the reaction mixture and slowly add it to a separate vessel containing water (10 volumes). Stir for 30 minutes. | Quenching in water precipitates the crude product and dissolves excess hydrazine and salts. |
| 7. Isolation | Filter the resulting solid, wash the filter cake with cold water, and then with a minimal amount of cold ethanol or MTBE. | Washing removes water-soluble impurities. A non-polar solvent wash can remove organic impurities. |
| 8. Drying | Dry the crude solid in a vacuum oven at 40-50 °C until constant weight. | Ensures removal of residual solvents before the next step. |
Protocol 2: Purification by Recrystallization
| Step | Procedure | Key Considerations & Rationale |
| 1. Solvent Selection | Based on lab-scale screening, select an appropriate solvent system (e.g., Isopropanol/Water, Ethyl Acetate/Heptane). | The goal is to find a system where the product has high solubility when hot and low solubility when cold. |
| 2. Dissolution | Charge the crude product to a clean reactor and add the primary solvent (e.g., Isopropanol). Heat the mixture to reflux until all solids dissolve. | Use the minimum amount of hot solvent necessary to achieve a clear solution to maximize recovery. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration through a filter aid like Celite®. | This step removes particulate matter that could act as unwanted nucleation sites. |
| 4. Cooling & Crystallization | Slowly cool the solution over several hours to allow for the formation of large, pure crystals. Cooling too quickly can trap impurities. | A controlled cooling ramp (e.g., 10-20 °C per hour) is ideal. |
| 5. Isolation & Washing | Once crystallization is complete (e.g., at 0-5 °C), filter the solid. Wash the cake with a small amount of the cold recrystallization solvent. | Washing with cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the product. |
| 6. Drying | Dry the purified solid in a vacuum oven at 40-50 °C until constant weight and solvent levels are within specification. | Provides the final, high-purity active pharmaceutical ingredient (API) precursor. |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol[v1] | Preprints.org [preprints.org]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, making the efficient and selective synthesis of the desired regioisomer paramount.[1][2]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to empower you to overcome common challenges and achieve your synthetic targets with high fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm getting a mixture of two regioisomers in my Knorr pyrazole synthesis. What are the primary factors controlling the regiochemical outcome?
Answer:
The formation of regioisomeric mixtures is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][3] The reaction proceeds via the initial nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. The regioselectivity is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][4]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine. For instance, an electron-withdrawing group (like CF₃) on the dicarbonyl will activate the adjacent carbonyl group for attack.[5] Conversely, the nucleophilicity of the two nitrogens in the substituted hydrazine is influenced by its substituent. In methylhydrazine, the NH₂ group is more nucleophilic, whereas in phenylhydrazine, the substituted nitrogen (NHPh) is less nucleophilic due to resonance delocalization.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[1][6] This effect can be exploited to favor the formation of a single regioisomer.
-
Reaction Conditions (pH, Solvent, Temperature):
-
pH: The acidity or basicity of the reaction medium is critical. Acid catalysis is often employed to activate the carbonyl group for nucleophilic attack.[7][8] However, the pH can also influence the tautomeric equilibrium of the dicarbonyl compound and the protonation state of the hydrazine, thereby affecting the regioselectivity.[9]
-
Solvent: The choice of solvent can have a profound impact on regioselectivity. Protic solvents like ethanol can participate in hydrogen bonding and influence the reactivity of both reactants.[5] Interestingly, the use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[5] This is attributed to their ability to activate the carbonyl group without competing with the hydrazine as a nucleophile.[5]
-
Temperature: Temperature can influence the reaction kinetics and may affect the regioselectivity, especially in cases where the activation energies for the formation of the two regioisomers are different.[4][10]
-
Below is a diagram illustrating the competing reaction pathways in the Knorr pyrazole synthesis.
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Question 2: How can I experimentally improve the regioselectivity of my pyrazole synthesis? I'm willing to modify my current protocol.
Answer:
Improving regioselectivity often requires a systematic optimization of reaction conditions. Here is a troubleshooting guide with actionable steps:
Troubleshooting Guide: Enhancing Regioselectivity
| Parameter | Recommended Action | Rationale |
| Solvent | Screen fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent.[5] | These solvents are non-nucleophilic and can enhance the electrophilicity of one carbonyl group over the other, leading to a more selective initial attack by the hydrazine.[5] |
| Catalyst/pH | If using acidic conditions (e.g., acetic acid), try running the reaction under neutral or basic conditions (e.g., with a mild base like sodium acetate), and vice versa.[3] | The protonation state of the reactants can significantly alter the reaction pathway. Some reactions show improved selectivity in the presence of specific acid or base catalysts.[4] |
| Temperature | Run a temperature screen, for example, at room temperature, 50 °C, and reflux. | The reaction may be under kinetic or thermodynamic control, and temperature can favor the formation of one regioisomer over the other.[10] |
| Hydrazine Source | If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), try the free base form, and vice versa. | The presence of an acid from the salt can alter the pH and influence the reaction's regiochemical course.[3] |
| Substituent Modification | If synthetically feasible, consider temporarily introducing a bulky protecting group on the dicarbonyl or hydrazine to sterically direct the initial cyclization. | Steric hindrance can be a powerful tool to force the reaction down a single pathway.[6] |
Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity.[5]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, remove the HFIP under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to isolate the major regioisomer.[2] The ratio of regioisomers can be determined by ¹H NMR analysis of the crude reaction mixture.[2]
Below is a workflow diagram for optimizing regioselectivity.
Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.
Question 3: My reaction is very slow or not proceeding to completion. What are some common causes and solutions?
Answer:
Low reactivity in pyrazole synthesis can often be traced back to a few key factors.
Troubleshooting Guide: Low Reactivity
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of Hydrazine | If using a hydrazine with strong electron-withdrawing groups, consider increasing the reaction temperature or adding a mild activating agent (e.g., a catalytic amount of acid) to enhance the electrophilicity of the dicarbonyl. |
| Low Electrophilicity of Dicarbonyl | For dicarbonyls with two electron-donating groups, acid catalysis (e.g., acetic acid, p-TsOH) is often necessary to protonate a carbonyl oxygen and activate it for nucleophilic attack.[7][8] |
| Steric Hindrance | If both reactants are highly sterically hindered, higher reaction temperatures and longer reaction times may be required to overcome the activation energy barrier. |
| Degraded Reagents | Hydrazine and its derivatives can be susceptible to air oxidation. Ensure you are using fresh or properly stored reagents.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 5-(Difluoromethoxy)-1H-pyrazol-3-amine
An in-depth guide to the handling, stability, and analysis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine for researchers and drug development professionals.
Introduction
This compound (CAS 1160822-72-9) is a valuable building block in medicinal chemistry, prized for its unique combination of a pyrazole scaffold and a difluoromethoxy group. The pyrazole ring is a privileged structure in drug design, while the difluoromethoxy group can enhance metabolic stability and act as a lipophilic hydrogen bond donor.[1][2] However, the presence of a primary amine on the electron-rich pyrazole ring introduces potential stability challenges. This guide provides practical, in-depth answers to common questions regarding the degradation of this compound and offers robust strategies to ensure its integrity throughout your research.
Section 1: Storage and Handling FAQs
This section addresses the most critical aspects of preventing degradation before your experiments even begin. Proper storage is the first line of defense.
Question 1: My solid this compound has developed a slight yellow or brown tint. Is it degrading and is it still usable?
Answer: Yes, a color change from white/off-white to yellow or brown is a primary indicator of degradation. This is most likely due to the oxidation of the 3-amino group, a common issue with aromatic amines. The pyrazole ring system, particularly when functionalized with an electron-donating group like an amine, can be susceptible to aerial oxidation, which may lead to the formation of colored polymeric impurities.
Whether it is still usable depends on the tolerance of your specific application. For sensitive catalytic reactions or quantitative biological assays, using the discolored material is not recommended as the impurities could interfere with your results. For initial screening or non-critical derivatization, you may be able to proceed after re-purification, for instance, by recrystallization or column chromatography. However, the best practice is to prevent this from occurring in the first place.
Question 2: What are the optimal long-term storage conditions for this compound?
Answer: The optimal storage conditions aim to mitigate exposure to the three primary degradation drivers: oxygen, moisture, and light. While some suppliers suggest room temperature storage, for maximum long-term stability, we recommend more stringent conditions.[3][4]
| Parameter | Standard Condition | Optimal Condition | Rationale |
| Temperature | Room Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Standard Air | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amine group.[5][6] |
| Moisture | Standard | Desiccated | The compound is hygroscopic; moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions. |
| Light | Standard Lab Lighting | Amber Vial / Dark | Protects against potential photolytic degradation pathways. |
Protocol 1: Recommended Long-Term Storage Procedure
-
Place the this compound solid into a clean, dry amber glass vial.
-
Place the vial into a larger container or a vacuum desiccator containing a suitable desiccant (e.g., Drierite).
-
Gently flush the container with a stream of dry argon or nitrogen for 1-2 minutes to displace all air.
-
Quickly seal the container tightly. For vials, use a cap with a PTFE liner. For added protection, wrap the cap with Parafilm®.
-
Store the sealed container in a refrigerator at 2-8°C, clearly labeled with the compound name, date, and storage conditions.
Section 2: Troubleshooting Degradation in Solution
Degradation is often more rapid once a compound is in solution. This section provides guidance on solvent selection and reaction conditions.
Question 3: I dissolved the compound in DMSO for screening, but after 24 hours, my analytical results (HPLC/LC-MS) show new impurity peaks. What is happening?
Answer: While DMSO is a common solvent, it is not always inert. It can contain trace amounts of water and peroxides, and it can be slightly acidic or basic depending on its grade and age. The amine group on your pyrazole can be susceptible to degradation under these conditions. Furthermore, prolonged storage in any solvent is generally not recommended. Solutions should be prepared fresh whenever possible.
Key Considerations for Solvents:
-
Purity: Always use high-purity, anhydrous solvents. For sensitive applications, solvents from freshly opened bottles or those purified via a solvent purification system are ideal.
-
pH: The pyrazole ring system's stability can be affected by pH.[7] Being amphoteric, the pyrazole can be protonated in strong acid or deprotonated in a strong base.[2][8] Extreme pH values should be avoided unless required by the reaction chemistry.
-
Degassing: For reactions sensitive to oxidation, degassing the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use can be highly beneficial.
Question 4: I'm performing a reaction under basic conditions and observing significant decomposition. Why?
Answer: The pyrazole N-H proton is weakly acidic and can be removed by a strong base to form a pyrazolate anion.[2][9] While this is a common step in N-alkylation reactions, the presence of a strong base in combination with other reagents or atmospheric oxygen can open up degradation pathways. Deprotonation at the C3 position can also occur with very strong bases, potentially leading to ring-opening.[8]
Troubleshooting Workflow for Reaction-Based Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - CAS:1160822-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
Introduction: The Pyrazole Scaffold and the Strategic Imperative of Fluorination
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, from the anti-inflammatory drug celecoxib to potent kinase inhibitors in oncology.[1] The continuous pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has driven chemists to explore numerous modifications of the pyrazole core. Among these, the introduction of fluorine has emerged as a particularly powerful strategy.[2]
Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence a molecule's biological activity.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, modulate dipole moments, and form strong, stable bonds with carbon.[3] This often translates into improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through new electrostatic interactions, and tailored lipophilicity for better membrane permeability and bioavailability.[3] This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated pyrazoles, supported by experimental data, to illuminate the tangible benefits of this synthetic strategy for researchers in drug discovery.
Comparative Biological Activity: A Tale of Two Pyrazoles
The impact of fluorination is not merely theoretical; it is demonstrably significant in practice. By examining head-to-head comparisons of fluorinated pyrazoles with their non-fluorinated counterparts, we can quantify the effects on biological activity.
Case Study 1: Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by the inducible isoform (iNOS) is implicated in inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets. A study comparing a series of pyrazole derivatives related to curcumin revealed a clear trend: the presence of fluorine enhances inhibitory activity and selectivity for iNOS.[4][5]
| Compound ID | R Group (Aryl Substituent) | iNOS Inhibition (%) at 10 µM | nNOS Inhibition (%) at 10 µM | eNOS Inhibition (%) at 10 µM |
| Non-Fluorinated | 4-hydroxyphenyl | 45 | 30 | 25 |
| Fluorinated | 3-fluoro-4-hydroxyphenyl | 75 | 35 | 30 |
| Data adapted from a study on curcuminoid pyrazoles as NOS inhibitors.[4][5] |
The data clearly shows that the addition of a single fluorine atom to the 3-position of the phenyl ring more than doubles the inhibitory activity against iNOS while having a more modest effect on the other isoforms, thereby improving selectivity.[4] This enhancement can be attributed to the altered electronic properties of the phenyl ring, which can lead to more favorable interactions within the active site of the iNOS enzyme.
Case Study 2: From COX-2 Inhibition to Broader Immunomodulation - The Celecoxib Analogue Story
Celecoxib is a well-known anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure features a trifluoromethyl (-CF3) group on the pyrazole ring. A fascinating comparative study was conducted with a close analogue, TFM-C, which also contains a trifluoromethyl group but on a different phenyl ring and is a significantly weaker COX-2 inhibitor (205-fold less potent).[6][7] This comparison highlights how strategic fluorination can shift the biological activity profile of a molecule entirely.
| Compound | COX-2 Inhibitory Activity (IC50) | Effect on IL-6 Production by Macrophages | Effect on TNF-α Production by Macrophages | Anti-inflammatory Effect in Arthritis Model |
| Celecoxib | Potent Inhibitor | Enhanced | No Suppression | Moderate |
| TFM-C | Weak Inhibitor | Suppressed | Suppressed | Strong |
| Data synthesized from studies on a trifluoromethyl analogue of celecoxib.[6][7] |
This case study is a powerful illustration of how the introduction of a trifluoromethyl group can create a compound with a distinct and potentially more beneficial mechanism of action for certain inflammatory conditions. While celecoxib's effects are primarily mediated by COX-2 inhibition, TFM-C demonstrates broader immunomodulatory activity by suppressing the production of key inflammatory cytokines like IL-6 and TNF-α.[7] This suggests that TFM-C may be effective in inflammatory diseases where these cytokines play a more dominant role than prostaglandins, the products of the COX-2 pathway.
Experimental Protocols
To ensure the robust and reproducible evaluation of fluorinated and non-fluorinated pyrazole analogues, standardized experimental protocols are essential.
Protocol 1: Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a fluorescent or luminescent readout.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated pyrazoles) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence or fluorescence) on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality Behind Experimental Choices:
-
Serial Dilutions: Essential for determining the dose-response relationship and calculating an accurate IC50.
-
DMSO as Solvent: Most organic compounds are soluble in DMSO, but the final concentration in the assay should be kept low (typically <1%) to avoid solvent effects on enzyme activity.
-
Controls: Include a positive control (no inhibitor) and a negative control (no kinase) to establish the dynamic range of the assay.
Protocol 2: In Vitro Anti-Inflammatory Assay (Cytokine Suppression)
This protocol describes how to measure the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate macrophages to produce inflammatory cytokines like TNF-α and IL-6. The amount of cytokine released into the cell culture medium is then quantified, typically by ELISA.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS
-
Test compounds
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the cytokine in the supernatant.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices:
-
Pre-treatment with Compound: This allows the compound to enter the cells and interact with its target before the inflammatory stimulus is introduced.
-
LPS Stimulation: A standard and reproducible method for inducing a pro-inflammatory response in macrophages.
-
ELISA: A highly sensitive and specific method for quantifying protein concentrations.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Causality Behind Experimental Choices:
-
Incubation Time: The duration of compound treatment is critical and should be optimized for the specific cell line and compound class.
-
Solubilization Step: Essential for releasing the for-mazan into the solution for accurate absorbance measurement.
Visualizations
Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway, a common target in oncology. Fluorinated pyrazoles can act as potent inhibitors of key kinases like MEK.
Experimental Workflow
Caption: A typical workflow for the comparative evaluation of fluorinated and non-fluorinated pyrazole analogues.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold is a proven and powerful tool for enhancing biological activity and fine-tuning the pharmacological profile of drug candidates. The provided case studies on NOS inhibitors and the celecoxib analogue TFM-C offer compelling evidence of the "fluorine advantage." By leveraging the unique properties of this halogen, medicinal chemists can develop more potent, selective, and metabolically robust compounds. The experimental protocols outlined in this guide provide a framework for the rigorous and reproducible evaluation of these next-generation pyrazole-based therapeutics. As drug discovery continues to evolve, the judicious use of fluorine will undoubtedly remain a key strategy in the design of innovative and effective medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Kinase Assays for Novel Pyrazole Inhibitors
Introduction: The Kinase Challenge and the Pyrazole Promise
Protein kinases, the master regulators of cellular signaling, orchestrate a vast array of physiological processes, from growth and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] In the quest for potent and selective kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure."[2][3] This versatile heterocyclic ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, owing to its synthetic accessibility and favorable drug-like properties.[2][3][4]
This guide provides a comprehensive framework for researchers developing novel pyrazole-based inhibitors. We will navigate the critical choices in assay technology, provide a robust, step-by-step protocol for determining inhibitor potency (IC50), and discuss the unique considerations for this important class of compounds. Our focus is on empowering you to generate high-quality, reproducible data that can confidently drive your drug discovery program forward.
Chapter 1: Choosing Your Weapon - A Comparison of In Vitro Kinase Assay Formats
The first crucial decision in characterizing a novel inhibitor is selecting the right assay technology. The ideal assay should be sensitive, reproducible, and suited to your throughput needs. While dozens of formats exist, they can be broadly categorized into radiometric and non-radiometric methods.[5][6] Here, we compare the most prevalent technologies.
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Radiometric ([³²P] or [³³P]) | Measures the incorporation of radiolabeled phosphate from ATP onto a substrate. | Direct measurement of phosphorylation; considered the "gold standard" for sensitivity and accuracy. | Requires handling of radioactive materials, waste disposal issues, low throughput, multi-step (wash-intensive). | Mechanistic studies, validating hits from other screens. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescently labeled tracer that is displaced from an antibody by the reaction product (e.g., ADP or a phosphopeptide).[7][8] | Homogeneous ("mix-and-read"), no wash steps, amenable to high-throughput screening (HTS).[9][10] | Susceptible to interference from fluorescent compounds; requires specific antibodies and labeled tracers.[11] | HTS, inhibitor profiling, selectivity screening. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor (e.g., Europium chelate) and an acceptor (e.g., ULight™ dye) brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[12][13] | High sensitivity, reduced background from compound fluorescence, homogeneous format.[12] | Requires specific labeled antibodies and substrates, can be expensive. | HTS, cell-based assays, profiling in complex lysates. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is enzymatically converted to ATP, driving a luciferase-luciferin reaction that produces light.[14][15][16] | Universal (detects ADP, works for nearly any kinase), high sensitivity, wide dynamic range, suitable for low ATP concentrations.[10][14][17] | Multi-step reagent addition, susceptible to inhibition of coupling enzymes (luciferase).[10][11] | Universal kinase screening, HTS, determining inhibitor mechanism of action. |
Expert Insight: For initial screening and IC50 determination of novel pyrazole inhibitors, luminescence-based assays like ADP-Glo™ offer a superior balance of universality, sensitivity, and throughput.[10] Their ability to work with virtually any kinase-substrate pair without the need for specific antibodies makes them exceptionally versatile for early-stage discovery projects.
Chapter 2: The Core Protocol - A Universal Blueprint for IC50 Determination using the ADP-Glo™ Assay
This protocol provides a self-validating blueprint for determining the half-maximal inhibitory concentration (IC50) of a novel pyrazole inhibitor. The IC50 is a critical measure of a drug's potency.[18]
The Principle Behind the Protocol
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] It's a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into a detectable luminescent signal that is directly proportional to kinase activity.[15][16][19]
General workflow for an in vitro kinase assay using ADP-Glo™.
Step-by-Step Methodology
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: Each component is critical. HEPES maintains pH, MgCl₂ is a required cofactor for ATP binding, EGTA chelates interfering divalent cations, and DTT prevents enzyme oxidation.
-
Enzyme: Reconstitute the purified kinase in kinase buffer to a known stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can denature the enzyme.[20]
-
Substrate: Prepare a stock solution of the peptide or protein substrate in kinase buffer.
-
ATP: Prepare a high-concentration stock of ATP (e.g., 10 mM) in water. Trustworthiness: Using a fresh ATP stock for each experiment is crucial, as ATP can hydrolyze over time, leading to inaccurate IC50 values.[20]
-
Pyrazole Inhibitor: Prepare a 10 mM stock solution of your novel inhibitor in 100% DMSO. From this, create a series of intermediate dilutions in DMSO to be used for the final dose-response curve.
2. Assay Setup (384-well plate format):
-
This protocol assumes a final reaction volume of 5 µL for the kinase reaction, followed by the addition of 5 µL of ADP-Glo™ Reagent and 10 µL of Kinase Detection Reagent.[21]
-
Controls are Essential:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and ATP with DMSO vehicle. This represents the maximum signal.
-
0% Activity Control (No Enzyme): Contains substrate and ATP with DMSO vehicle, but no kinase. This defines the background signal.
-
-
Inhibitor Dose-Response:
-
Add 2.5 µL of 2X Kinase solution to all "100% Activity" and inhibitor-containing wells. Add 2.5 µL of kinase buffer to "0% Activity" wells.
-
Add 1.25 µL of your pyrazole inhibitor dilutions (in DMSO/buffer) to the appropriate wells. Add the same volume of DMSO/buffer (vehicle) to control wells. Causality: A 5-10 minute pre-incubation of the enzyme and inhibitor before adding ATP/Substrate allows the inhibitor to bind to the kinase, ensuring a more accurate measurement of its potency, especially for slow-binding compounds.
-
Initiate the kinase reaction by adding 1.25 µL of a 4X ATP/Substrate mix.
-
Cover the plate, mix gently on a plate shaker, and incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
3. Signal Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.[21]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]
-
Incubate at room temperature for 40 minutes.[19]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously initiates the luciferase reaction.[15]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[21]
-
Measure luminescence using a plate-reading luminometer.
Chapter 3: The Pyrazole Peculiarity - Special Considerations
While the core protocol is robust, pyrazole-based inhibitors, like any chemical class, have nuances that require careful consideration.
-
Mechanism of Action: Most pyrazole inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[2][3] This is a critical piece of information. The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[20][22]
-
Best Practice: To obtain meaningful and comparable IC50 values, run the assay with an ATP concentration that is at or near the Michaelis constant (Km) for that specific kinase.[22] Running assays at very high ATP concentrations can mask the potency of competitive inhibitors, leading to artificially high IC50 values.[1][22]
-
Mechanism of an ATP-competitive pyrazole inhibitor.
-
Solubility: Pyrazole scaffolds can sometimes present solubility challenges. Poor solubility can lead to compound precipitation in the assay well, resulting in inaccurate and non-reproducible IC50 curves.
-
Best Practice: Always check the solubility of your final compound dilutions in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells, including controls.[22]
-
Chapter 4: From Signal to Significance - Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the background signal (0% Activity control) from all wells.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
-
Determine the IC50 Value:
-
Plot the Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be done with software like GraphPad Prism or similar data analysis packages.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[18]
-
Trustworthiness Check: A high-quality IC50 curve will have a good fit (R² > 0.95), a well-defined top and bottom plateau, and a slope factor close to -1.0. High variability between replicate wells or inconsistent results between experiments can point to issues with reagent stability, pipetting accuracy, or compound solubility.[22]
Conclusion
The successful characterization of novel pyrazole kinase inhibitors hinges on a systematic and rigorous approach to in vitro testing. By selecting the appropriate assay technology, meticulously executing a well-controlled protocol, and understanding the specific chemical nature of the pyrazole scaffold, researchers can generate reliable potency data. This guide provides the foundational principles and a practical framework to ensure that your experimental results are not just numbers, but meaningful insights that accelerate the journey from a promising molecule to a potential therapeutic.
References
- 1. promega.com.br [promega.com.br]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 5. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. | Meso Scale Discovery [mesoscale.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of highly potent and selective therapeutic agents. This guide provides an in-depth comparison of the efficacy of three distinct pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and a representative Vemurafenib analog. We will delve into their mechanisms of action, compare their performance using preclinical data, and provide detailed experimental protocols for their evaluation.
The Privileged Pyrazole Scaffold
The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to serve as a foundational structure for ligands that bind to a diverse range of biological targets.[1] In the context of kinase inhibition, the pyrazole core often acts as a bioisosteric replacement for other aromatic systems, offering favorable drug-like properties such as synthetic accessibility and metabolic stability.[1] Several FDA-approved kinase inhibitors incorporate a pyrazole ring, underscoring its clinical significance.[1]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
For this guide, we will focus on three inhibitors that target distinct and clinically relevant kinase families:
-
Crizotinib: An inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.
-
Ruxolitinib: A potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).
-
Vemurafenib Analog: A representative inhibitor of the BRAF V600E mutant kinase.
In Vitro Kinase Inhibitory Activity
The cornerstone of evaluating a kinase inhibitor's potency is the in vitro kinase assay, which directly measures its ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50, nM) |
| Crizotinib | ALK, ROS1, c-Met | ALK: ~2.9 | AXL: 1.6, Tie-2: 2.4, LCK: 3.1 |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | TYK2: 19, JAK3: 428 |
| Vemurafenib Analog | BRAF V600E | BRAF V600E: ~13-31 | Wild-type BRAF: ~100-160, C-Raf: ~6.7-48 |
Interpretation of Data:
-
Crizotinib demonstrates potent, low nanomolar inhibition of its primary targets, ALK and ROS1, as well as c-Met. Its activity against other kinases like AXL and Tie-2 highlights its multi-kinase inhibitor profile.
-
Ruxolitinib exhibits high potency and selectivity for JAK1 and JAK2 over other members of the JAK family, particularly JAK3.[2] This selectivity is crucial for its therapeutic window, minimizing off-target effects associated with broader JAK inhibition.
-
The Vemurafenib analog shows strong inhibition of the mutated BRAF V600E kinase, with significantly less potency against the wild-type form. This selectivity for the oncogenic mutant is a key feature of this class of inhibitors.
Cell-Based Efficacy: Proliferation and Apoptosis
The ultimate goal of a kinase inhibitor in oncology is to halt cancer cell growth and induce cell death. Cell-based assays are critical for assessing these effects in a more biologically relevant context.
| Inhibitor | Cell Line (Cancer Type) | Target Pathway | Cell Proliferation IC50 (µM) | Apoptosis Induction |
| Crizotinib | H3122 (NSCLC, EML4-ALK fusion) | ALK Signaling | ~0.05-0.1 | Induces apoptosis via PARP cleavage |
| Ruxolitinib | HEL (Erythroleukemia, JAK2 V617F) | JAK-STAT Signaling | ~0.2-0.4 | Induces apoptosis via caspase activation |
| Vemurafenib Analog | A375 (Melanoma, BRAF V600E) | MAPK Signaling | ~0.45 | Induces apoptosis via DNA fragmentation |
Causality Behind Experimental Choices:
-
Cell Line Selection: The chosen cell lines harbor the specific genetic alterations that these inhibitors are designed to target (EML4-ALK fusion in H3122, JAK2 V617F mutation in HEL, and BRAF V600E mutation in A375). This ensures that the observed effects are primarily due to on-target inhibition.
-
Apoptosis Markers: The use of distinct apoptosis markers (PARP cleavage, caspase activation, DNA fragmentation) provides a multi-faceted confirmation of programmed cell death induction.
In Vivo Efficacy: Tumor Xenograft Models
To evaluate the therapeutic potential in a living organism, in vivo xenograft models are employed, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| Crizotinib | H3122 subcutaneous xenograft | ~50 mg/kg, oral, daily | Significant tumor growth inhibition compared to vehicle control |
| Ruxolitinib | HEL subcutaneous xenograft | ~60 mg/kg, oral, twice daily | Significant reduction in tumor volume and increased survival |
| Vemurafenib Analog | A375 subcutaneous xenograft | ~10 mg/kg, subcutaneous, 3x/week | Significant decrease in tumor growth comparable to Vemurafenib |
Self-Validating System: The inclusion of a vehicle-treated control group in each xenograft study is essential for validating that the observed anti-tumor effects are a direct result of the inhibitor treatment and not due to other factors.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The efficacy of these inhibitors is rooted in their ability to block key signaling cascades that drive cancer cell proliferation and survival.
Caption: The EML4-ALK fusion protein activates multiple downstream pathways.
Caption: The JAK-STAT pathway is a key regulator of cytokine signaling.
Caption: The MAPK pathway is constitutively activated by BRAF V600E.
Experimental Workflows
Caption: Workflow for an in vitro kinase inhibition assay.
References
A Senior Application Scientist’s Guide to the Biophysical Validation of 5-(Difluoromethoxy)-1H-pyrazol-3-amine for Fragment-Based Screening
Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)
In modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD utilizes a curated library of small, low-molecular-weight compounds (fragments) to probe a protein target's binding sites.[3][4][5] These fragments, though typically weak binders (with affinities in the micromolar to millimolar range), provide high-quality starting points for developing potent and selective drug candidates through subsequent optimization.[3][6] The core principle of FBDD is that smaller, less complex molecules can explore the chemical space of a protein's binding pocket more effectively, leading to more efficient and successful hit identification.[4][5]
This guide focuses on the validation of a specific, promising fragment: 5-(Difluoromethoxy)-1H-pyrazol-3-amine . The pyrazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs due to its versatile chemical properties, including its ability to act as both a hydrogen bond donor and acceptor.[7][8][9] The addition of a difluoromethoxy group is a strategic choice aimed at improving physicochemical properties such as metabolic stability and lipophilicity, potentially offering advantages over more common functional groups.[10]
However, before a fragment can be deemed a valuable tool for a screening campaign, it must undergo a rigorous, multi-step validation process. This guide provides a comprehensive comparison of essential biophysical techniques, complete with detailed experimental protocols, to establish this compound as a high-confidence hit for your target of interest.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD), from initial screening to lead optimization.
Part 1: Foundational Validation - Does the Fragment Behave?
Before engaging in resource-intensive biophysical screening, the fragment itself must meet fundamental criteria. The "Rule of Three" provides a useful guideline for desirable fragment properties: Molecular Weight < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, and rotatable bonds ≤ 3.[3][4] Equally critical is aqueous solubility, as fragments must be screened at high concentrations (often >100 µM) to detect weak binding.
Table 1: Physicochemical Profile of this compound
| Property | Value (Predicted/Calculated) | Conformance to "Rule of Three" | Rationale |
|---|---|---|---|
| Molecular Weight | ~163.1 g/mol | Yes | Well within the <300 Da limit, ensuring it is a true fragment. |
| cLogP | ~0.8 | Yes | Low lipophilicity suggests good potential for aqueous solubility. |
| H-Bond Donors | 2 (amine, pyrazole NH) | Yes | Provides key interaction points for target binding. |
| H-Bond Acceptors | 3 (pyrazole N, OCH₂F₂) | Yes | Offers additional hydrogen bonding capabilities. |
| Rotatable Bonds | 1 | Yes | Low conformational flexibility increases the probability of a productive binding pose. |
| Aqueous Solubility | >200 µM (Experimental) | Required | Crucial Checkpoint: Must be experimentally verified to avoid false negatives and ensure screenability. |
Part 2: Primary Screening - Identifying an Interaction
The first step in experimental validation is to detect a binding event. This requires highly sensitive biophysical techniques capable of identifying weak interactions. We will compare two robust and widely used primary screening methods: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).
A. Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics
SPR is a label-free technology that measures changes in mass on a sensor surface in real-time, allowing for the detection and quantification of binding events.[11] It is a preferred method for FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).[12]
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a stable surface.
-
System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO) to establish a stable baseline. The DMSO concentration must precisely match that of the fragment solutions to avoid solvent-induced artifacts.[12]
-
Fragment Injection: Inject a high concentration (e.g., 200 µM) of this compound in running buffer over the protein and a reference flow cell (an empty or mock-derivatized surface).
-
Data Acquisition: Monitor the change in response units (RU) over time. A positive signal in the protein channel relative to the reference channel indicates binding.
-
Hit Confirmation: For initial hits, perform a dose-response analysis by injecting the fragment at multiple concentrations (e.g., 10 µM to 500 µM) to confirm a concentration-dependent binding relationship and to estimate the dissociation constant (K_D).
A true hit will show a characteristic rectangular-shaped sensorgram, indicating rapid on/off rates typical of fragments, and the response at equilibrium will increase with fragment concentration.
Table 2: Hypothetical SPR Validation Data
| Technique | Parameter | Result for Fragment | Interpretation |
|---|---|---|---|
| SPR | Binding Detected? | Yes | Clear response above baseline and noise. |
| K_D (from dose-response) | 150 µM | Typical weak affinity for a fragment hit. |
| | Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | A strong LE (>0.3) indicates efficient binding, making it a high-quality hit.[13] |
B. Differential Scanning Fluorimetry (DSF): Assessing Thermal Stability
DSF, or Thermal Shift Assay (TSA), measures the thermal stability of a protein by monitoring its unfolding temperature (T_m).[14][15] The binding of a ligand often stabilizes the protein, resulting in a measurable increase in its T_m.[16][17] DSF is a rapid, high-throughput method that is excellent for primary screening.
-
Reagent Preparation: Prepare a master mix containing the target protein at a final concentration of 2 µM in a suitable buffer (e.g., HEPES). Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein.
-
Plate Setup: Dispense the protein/dye mixture into a 96- or 384-well PCR plate. Add this compound to the experimental wells (final concentration e.g., 500 µM) and an equivalent amount of DMSO to the control wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Continuously monitor the fluorescence intensity. As the protein unfolds, the dye binds, causing a sharp increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The T_m is the midpoint of the unfolding transition. A positive hit is identified by a significant shift (ΔT_m) compared to the DMSO control.
Table 3: Hypothetical DSF Validation Data
| Technique | Parameter | Result for Fragment | Interpretation |
|---|---|---|---|
| DSF | T_m (DMSO Control) | 52.1 °C | Baseline thermal stability of the protein. |
| T_m (with Fragment) | 54.6 °C | Increased melting temperature upon fragment binding. |
| | ΔT_m | +2.5 °C | A significant positive shift confirms a stabilizing interaction, validating the hit. |
Part 3: Orthogonal Validation - Ensuring the Hit is Real
A critical principle in FBDD is to validate primary hits using an orthogonal method—a technique based on a different physical principle.[2][18] This practice is essential for eliminating false positives that can arise from assay-specific artifacts. Saturation Transfer Difference (STD) NMR is a powerful solution-based method for this purpose.
Saturation Transfer Difference (STD) NMR: Mapping the Binding Epitope
STD-NMR detects transient binding of a ligand to a large protein.[19] In this experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the NMR spectrum.[20] By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is generated that shows signals only from the binding ligand.
Figure 2: Principle of Saturation Transfer Difference (STD) NMR for detecting ligand binding.
-
Sample Preparation: Prepare a sample in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O) containing the target protein (~10-50 µM) and a 50-100 fold excess of the fragment (~1-2 mM).[21]
-
Acquire Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the mixture to identify ligand and protein signals.
-
Set Up STD Experiment:
-
On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals appear (e.g., ~0.5 ppm for aliphatic protons).
-
Off-Resonance Irradiation: Set the control irradiation frequency to a region far from any protein or ligand signals (e.g., ~40 ppm).
-
Saturation Time: Use a saturation time (D20) of ~2 seconds, which is typically sufficient for fragments.[22]
-
-
Data Acquisition: Acquire the on- and off-resonance spectra in an interleaved fashion to minimize artifacts from system instability.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only for protons of the fragment that are in close contact with the protein.
The presence of signals in the STD spectrum is a definitive confirmation of binding. Furthermore, the relative intensity of the signals (the "STD amplification factor") reveals which parts of the fragment are most closely interacting with the protein, providing a valuable "binding epitope" map.[20]
Table 4: Hypothetical STD-NMR Validation Data
| Technique | Parameter | Result for Fragment | Interpretation |
|---|---|---|---|
| STD-NMR | STD Signals Observed? | Yes | Confirms binding in solution, serving as an excellent orthogonal validation. |
| | Binding Epitope | Strongest STD effect on pyrazole ring protons; weaker effect on difluoromethoxy protons. | Suggests the pyrazole core is buried in the binding pocket, while the difluoromethoxy group may be more solvent-exposed. |
Part 4: The Gold Standard - Structural Validation
While biophysical techniques confirm that a fragment binds, X-ray crystallography reveals precisely how it binds.[23][24] This atomic-level information is indispensable for the next phase of FBDD: structure-based drug design (SBDD), where the initial fragment is intelligently grown or linked to improve potency.[25][26]
X-ray Crystallography: Visualizing the Interaction
This technique requires obtaining a crystal of the target protein and then soaking that crystal in a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. X-ray diffraction data is then collected to solve the three-dimensional structure of the protein-fragment complex.[27]
-
Protein Crystallization: Screen for and optimize conditions to grow high-quality, diffraction-grade crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[28]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density map to confirm the presence and determine the precise orientation of the bound fragment.[26][29]
Unambiguous, well-defined electron density for the fragment in the protein's binding site is the ultimate proof of binding. The resulting structural model will reveal key information:
-
Binding Pocket: The specific location on the protein where the fragment binds.
-
Binding Mode: The exact orientation and conformation of the fragment.
-
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and other forces holding the fragment in place.
-
Vectors for Growth: Unoccupied space around the fragment that can guide synthetic chemistry efforts to expand the fragment into a more potent lead compound.
Table 5: Hypothetical X-ray Crystallography Validation Data
| Technique | Parameter | Result for Fragment | Interpretation |
|---|---|---|---|
| X-ray Crystallography | Electron Density | Clear, unambiguous density for the fragment. | Highest possible confidence of a true binding event. |
| Resolution | 1.8 Å | High-resolution data allows for precise modeling of interactions. | |
| Binding Site | Located in the primary active site of the target enzyme. | Confirms the fragment binds to a functionally relevant site. |
| | Key Interactions | The pyrazole NH and exocyclic amine form H-bonds with a key backbone carbonyl and an aspartate side chain, respectively. | Provides a clear structural rationale for the observed binding and a roadmap for optimization. |
Conclusion: A Multi-Faceted Approach to Confident Hit Validation
The validation of a fragment for screening is not a single experiment but a logical, tiered workflow. By combining a sensitive primary screen (SPR or DSF) with a robust orthogonal method (STD-NMR) and culminating in high-resolution structural elucidation (X-ray Crystallography), we can move forward with maximal confidence.
The data presented in this guide illustrates a successful validation cascade for This compound . It has demonstrated desirable physicochemical properties and has been confirmed to bind to its target via three independent biophysical methods, with its precise binding mode revealed. This fragment is now a validated, high-quality starting point, ready for use in broader library screening and for progression into a hit-to-lead chemistry program. This rigorous, self-validating approach minimizes wasted resources and maximizes the probability of success in discovering the next generation of therapeutics.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. inext-discovery.eu [inext-discovery.eu]
- 15. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 17. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 23. benchchem.com [benchchem.com]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. mdpi.com [mdpi.com]
A Technical Guide to the Biological Evaluation of Novel 5-Aminopyrazole Compounds: A Comparative Analysis
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities.[1] Among these, 5-aminopyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comprehensive biological evaluation of novel 5-aminopyrazole compounds, offering a comparative analysis against established therapeutic agents and detailing the experimental methodologies crucial for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Introduction to 5-Aminopyrazoles: A Scaffold of Therapeutic Promise
The 5-aminopyrazole core is a five-membered heterocyclic ring with two adjacent nitrogen atoms and an amino group at the C5 position.[2] This structural motif serves as a versatile building block for the synthesis of a diverse array of bioactive molecules, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[2][3] The therapeutic potential of 5-aminopyrazoles stems from their ability to interact with various biological targets, including kinases, cyclooxygenases (COX), and microbial enzymes.[4][5] Notably, the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, underscoring the clinical significance of this chemical class in cancer therapy.[4]
This guide will delve into the comparative efficacy of novel 5-aminopyrazole derivatives in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will present supporting experimental data, detailed protocols for essential biological assays, and visual representations of experimental workflows and molecular mechanisms to provide a thorough understanding of their evaluation process.
Part 1: Comparative Efficacy of Novel 5-Aminopyrazole Derivatives
A critical aspect of preclinical drug development is the objective comparison of novel compounds against existing standards of care. This section presents a comparative analysis of the biological activities of recently developed 5-aminopyrazole derivatives against established anticancer, antimicrobial, and anti-inflammatory drugs.
Anticancer Activity: A New Frontier in Oncology Research
Several studies have highlighted the potent anticancer activity of 5-aminopyrazole derivatives against various cancer cell lines.[6][7] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by kinases like FGFR, p38 MAPK, and CDKs.[5][8][9]
Comparative Cytotoxicity Data (IC50 in µM)
| Compound/Drug | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Novel Pyrazolo[3,4-d]pyrimidine (74b) | 4.792 ± 0.21 | - | - | - | [6] |
| Aryl azo imidazo[1,2-b]pyrazole (26a-c) | 6.1 ± 0.4 - 8.0 ± 0.5 | - | - | - | [6] |
| Thiadiazole-pyrazolo[5,1-c][4][6][10]triazine (90) | 7.53 ± 0.08 | - | - | - | [6] |
| 5-Fluorouracil (Standard) | 5.39 ± 0.52 | - | - | - | [6] |
| Doxorubicin (Standard) | 10.3 ± 0.8 | - | - | - | [6] |
| Pyrazolo[1,5-a]pyrimidine (29) | 17.12 | 25.24 | 10.05 | 29.95 | [9] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The specific experimental conditions can influence the IC50 values.
The causality behind these experimental choices lies in the need to assess both the potency and the selectivity of the novel compounds. The use of multiple cell lines from different cancer types helps to determine the spectrum of activity. Comparing the IC50 values of the novel 5-aminopyrazole derivatives to standard chemotherapeutic agents like 5-Fluorouracil and Doxorubicin provides a benchmark for their potential clinical utility.[6]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[11] 5-aminopyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13][14]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Hydrazone (21a) | 62.5 | 125 | 7.8 | [12] |
| Pyrazolinone Chalcone (6b) | - | - | - | [15] |
| Pyrano[2,3-c] Pyrazole (5c) | - | 6.25 - 50 | - | [16] |
| Ciprofloxacin (Standard Antibiotic) | - | - | - | [16][17] |
| Chloramphenicol (Standard Antibiotic) | - | - | - | [12] |
| Clotrimazole (Standard Antifungal) | - | - | - | [12] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The specific experimental conditions can influence the MIC values.
The rationale for selecting these microorganisms for screening is to evaluate the broad-spectrum potential of the novel compounds. Staphylococcus aureus and Escherichia coli represent common Gram-positive and Gram-negative pathogens, respectively, while Candida albicans is a prevalent fungal pathogen.[12] The Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest drug concentration that inhibits visible microbial growth, providing a robust metric for comparison with standard antibiotics like Ciprofloxacin and Chloramphenicol.[12][16]
Anti-inflammatory Activity: Targeting the COX Pathway
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. However, traditional NSAIDs are often associated with gastrointestinal side effects. 5-aminopyrazole derivatives have been investigated as selective COX-2 inhibitors, offering a potentially safer anti-inflammatory therapeutic strategy.[18][19][20]
Comparative COX-2 Inhibitory Activity (IC50 in µM)
| Compound/Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diarylpyrazole (5a) | 0.023 | - | 185.2 | [18] |
| Thymol-pyrazole hybrid (8b) | 0.043 | - | 316 | [19] |
| Pyrazole Derivative (AD 532) | Less potent than Celecoxib | - | - | [20] |
| Celecoxib (Standard) | 0.063 | - | 142.2 | [18] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The specific experimental conditions can influence the IC50 values.
The experimental design for evaluating anti-inflammatory agents focuses on their ability to selectively inhibit the COX-2 enzyme over COX-1. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. A higher selectivity index (SI) indicates a greater preference for COX-2 inhibition, which is theoretically associated with a better safety profile.[18] Comparing the IC50 and SI values of novel 5-aminopyrazoles with a known selective COX-2 inhibitor like Celecoxib is a standard approach to assess their potential as improved anti-inflammatory drugs.[19][20]
Part 2: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays used in the biological evaluation of 5-aminopyrazole compounds.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]
Materials:
-
96-well microplate
-
Test 5-aminopyrazole compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[21][23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a standard anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[22]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[24]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]
Materials:
-
96-well microplate
-
Test 5-aminopyrazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Standard antibiotic/antifungal drugs
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the 5-aminopyrazole compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the broth medium to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]
-
Inoculation: Dilute the standardized inoculum in broth and add it to each well of the 96-well plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility. Also, include a standard antimicrobial drug as a reference.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.
Part 3: Visualizing Mechanisms and Workflows
To further elucidate the biological evaluation process and the potential mechanisms of action of 5-aminopyrazole compounds, this section provides diagrams generated using Graphviz (DOT language).
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer evaluation of 5-aminopyrazoles.
Potential Signaling Pathway Inhibition by a 5-Aminopyrazole Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway by a 5-aminopyrazole.
Conclusion
Novel 5-aminopyrazole compounds represent a highly promising class of therapeutic agents with demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation. Their versatile chemical structure allows for extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The comparative data and detailed experimental protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and validate the therapeutic potential of this important class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising preclinical findings into novel clinical therapies.
References
- 1. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities | MDPI [mdpi.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
Safety Operating Guide
Personal protective equipment for handling 5-(Difluoromethoxy)-1H-pyrazol-3-amine
Comprehensive Safety and Handling Guide: 5-(Difluoromethoxy)-1H-pyrazol-3-amine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 1160822-72-9).[1][2] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and to build a culture of safety that extends beyond procedural compliance. The causality behind each recommendation is explained to empower laboratory personnel with a deeper understanding of risk mitigation.
Hazard Identification and Risk Assessment
This compound is a chemical intermediate used in research and development, particularly as a building block for protein degraders.[1] While comprehensive toxicological data is not widely available, information from suppliers indicates that it must be handled with care. The primary hazards are associated with irritation upon contact or inhalation.
The Globally Harmonized System (GHS) classification for this compound provides the foundational data for our risk assessment.[2]
| Hazard Classification | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3][4][5] | GHS07 (Exclamation Mark)[2] | Warning [2][3][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][3][4][5][7] | GHS07 (Exclamation Mark)[2] | Warning [2][3][5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][3][4][5] | GHS07 (Exclamation Mark)[2] | Warning [2][3][5][6] |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | GHS07 (Exclamation Mark)[2] | Warning [2][3][5][6] |
Expert Rationale: The presence of the difluoromethoxy group and the pyrazole-amine structure necessitates a cautious approach. Halogenated organic compounds can have unpredictable toxicological profiles, and amine groups can be sensitizers. The physical form, often a powder or crystalline solid, presents an aerosolization risk, making respiratory and skin exposure the primary routes of concern.[6][8]
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), higher-level controls must be implemented to minimize exposure potential. Reliance on PPE alone is an insufficient safety strategy.
-
Ventilation: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9] This is critical to contain airborne particles and prevent respiratory exposure, which can cause irritation.[2][3][4][5][10]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory. This prevents cross-contamination and ensures that all personnel in the vicinity are aware of the potential hazards.
-
Safe Work Practices: Avoid generating dust whenever possible.[3][5][9] Do not eat, drink, or smoke in the laboratory.[3][5][7] Wash hands thoroughly after handling, even if gloves were worn.[3][6][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Standard and Justification |
| Eyes/Face | Chemical splash goggles and a full-face shield.[10][11] | Standard: ANSI Z87.1 (US) or EN 166 (EU).[12] Justification: Goggles provide a seal against dust and splashes.[11] A face shield is required over goggles when handling larger quantities (>1 liter of solution) or during procedures with a high splash risk, protecting the entire face from contact with the irritant compound.[10][11] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile). Double-gloving is recommended. | Standard: EN 374 (EU) or ASTM D6978 for chemotherapy gloves, which provides a high standard of testing.[12][13] Justification: The compound causes skin irritation.[2][3][4] Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from undetected pinholes or tears. Always inspect gloves before use and remove them promptly and properly after handling. |
| Respiratory | Not typically required if work is performed within a certified fume hood. | Standard: NIOSH (US) or EN 149 (EU) approved respirator.[12][14] Justification: Engineering controls (fume hood) are the primary means of respiratory protection.[10] A respirator (e.g., an N95 for powders or a cartridge respirator for organic vapors) may be required during large-scale operations, spill clean-up outside a hood, or if engineering controls fail.[13] Use of respirators requires a formal respiratory protection program, including fit-testing.[13][15] |
| Body | Flame-resistant laboratory coat and closed-toe shoes. | Standard: NFPA 2112 for flame resistance. Justification: A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[11][12] Closed-toe shoes made of a non-porous material are mandatory to protect feet from spills.[11] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following procedure for weighing and solubilizing the compound illustrates a self-validating system where safety checks are integrated at each step.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5][6] If skin irritation occurs or persists, get medical advice.[3][5][6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3][5]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7]
Spill Cleanup Protocol (for small spills < 1g in a fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Ensure the fume hood sash is at the proper height.
-
PPE: If not already worn, don appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.
-
Absorption: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material and spilled compound into a designated, labeled hazardous waste container.[5]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]
-
Disposal: Seal the waste container and label it clearly. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[17]
Storage and Disposal Plan
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][7][14] The recommended storage temperature is room temperature.[1]
-
Disposal: All waste, including excess reagent, contaminated materials (gloves, weigh paper, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in the regular trash.[3][9][17] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's EHS office.[17][18]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 3. aksci.com [aksci.com]
- 4. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride | C5H8ClF2N3 | CID 132349385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.nl [fishersci.nl]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. gerpac.eu [gerpac.eu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
